molecular formula C16H28O4 B081636 2-Dodec-2-enylbutanedioic acid CAS No. 13877-83-3

2-Dodec-2-enylbutanedioic acid

Cat. No.: B081636
CAS No.: 13877-83-3
M. Wt: 284.39 g/mol
InChI Key: VAHSVKWHLFZJMH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dodec-2-enylbutanedioic acid, with a molecular formula of C16H28O4, is a chemical compound of significant interest in industrial and materials research . Its structure features a dodecene chain attached to a succinic acid backbone, which is key to its functionality . This compound is recognized for its exceptional anti-corrosive properties, functioning as an excellent antirust agent with superior oil solubility and strong adsorption capacity . Its primary mechanism of action involves forming a uniform and dense protective film on metal surfaces, effectively blocking contact with oxygen, water, and other corrosive substances to prevent oxidation and rust formation . Consequently, it is highly valued for formulating rust-preventive oils, turbine oils, lubrication oils, and anti-rust greases, particularly in automotive, aerospace, and machinery manufacturing sectors . Typical reference dosages in oil products range from 0.02% to 0.8% . Beyond corrosion inhibition, its derivatives, particularly dodecenylsuccinic anhydride (DDSA), are widely used in biochemistry and polymer science. DDSA is a common curing agent for epoxy resins, imparting excellent physical-chemical and electrical properties, low viscosity, and extended pot life to the cured material . In academic research, the compound has been utilized in the modification of collagen hydrogels to create hydrophobic wound dressings with enhanced antimicrobial activity . As a supplier, we provide this compound as a clear, red to brown viscous liquid with an acid value typically between 235-300 mg KOH/g . Researchers are advised that this product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13877-83-3

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

2-dodec-2-enylbutanedioic acid

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20)

InChI Key

VAHSVKWHLFZJMH-ZHACJKMWSA-N

SMILES

CCCCCCCCCC=CCC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCC=CCC(CC(=O)O)C(=O)O

Other CAS No.

13877-83-3

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodec-2-enylbutanedioic acid, also commonly known as dodecenylsuccinic acid (DDSA), is a C16 dicarboxylic acid with a versatile chemical profile. Its amphiphilic nature, possessing a long hydrophobic dodecenyl chain and a hydrophilic dicarboxylic acid head, makes it a compound of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known applications, with a focus on its role as a corrosion inhibitor and its potential biological activities.

Chemical and Physical Properties

This compound is typically a viscous liquid or a low-melting solid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(Dodec-2-en-1-yl)butanedioic acid
Synonyms Dodecenylsuccinic acid, DDSA, 2-Dodecenylsuccinic acid[1]
CAS Number 13877-83-3[1]
Molecular Formula C₁₆H₂₈O₄[1]
Molecular Weight 284.39 g/mol [1]
Appearance Viscous liquid or solid[2]
Boiling Point 406.24 °C at 760 mmHg (calculated)
Flash Point 213.644 °C (calculated)
Density 1.031 g/cm³ (calculated)
Solubility Insoluble in water; soluble in many organic solvents.[3]

Synthesis and Reactivity

The primary route for the synthesis of this compound involves a two-step process, starting with the production of its anhydride precursor, dodecenyl succinic anhydride (DDSA).

Synthesis of Dodecenyl Succinic Anhydride (DDSA)

DDSA is synthesized via an "ene" reaction between a C12 olefin (dodecene) and maleic anhydride. This reaction is typically carried out at elevated temperatures (around 180-200 °C).

Experimental Protocol: Synthesis of Dodecenyl Succinic Anhydride (DDSA)

Materials:

  • 1-Dodecene

  • Maleic anhydride

  • Nitrogen gas supply

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, combine equimolar amounts of 1-dodecene and maleic anhydride.

  • Blanket the reaction mixture with a slow stream of nitrogen gas to prevent oxidation.

  • Heat the mixture to 180-200 °C with continuous stirring.

  • Maintain the temperature and stirring for several hours until the reaction is complete, which can be monitored by techniques such as titration to determine the consumption of maleic anhydride.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting product is crude dodecenyl succinic anhydride.

Hydrolysis of Dodecenyl Succinic Anhydride to this compound

The synthesized DDSA can be hydrolyzed to the corresponding dicarboxylic acid by reaction with water. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.

Experimental Protocol: Hydrolysis of Dodecenyl Succinic Anhydride

Materials:

  • Dodecenyl succinic anhydride (DDSA)

  • Water

  • Optional: Acid or base catalyst (e.g., HCl or NaOH)

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • Place the crude or purified DDSA in a reaction flask.

  • Add a stoichiometric excess of water to the flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be catalyzed by the addition of a small amount of acid or base to increase the rate of hydrolysis.

  • Continue refluxing for several hours until the hydrolysis is complete. The progress of the reaction can be monitored by the disappearance of the anhydride peak in the IR spectrum (around 1780 cm⁻¹ and 1860 cm⁻¹).

  • After completion, cool the reaction mixture. The this compound can be isolated by extraction with a suitable organic solvent, followed by washing and drying. Further purification can be achieved by recrystallization or chromatography if necessary.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

¹H NMR:

  • Alkyl chain protons (-(CH₂)₈-CH₃): A complex multiplet in the region of 0.8-1.6 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.

  • Allylic protons (-CH₂-CH=CH-): A multiplet around 2.0-2.2 ppm.

  • Vinylic protons (-CH=CH-): A multiplet in the region of 5.3-5.5 ppm.

  • Succinic acid backbone protons (-CH(COOH)-CH₂(COOH)): Multiplets in the range of 2.4-3.0 ppm.

  • Carboxylic acid protons (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.

¹³C NMR:

  • Alkyl chain carbons: A series of peaks between 14 and 32 ppm.

  • Allylic and succinic backbone carbons: Peaks in the range of 25-45 ppm.

  • Vinylic carbons (-C=C-): Peaks in the region of 120-135 ppm.

  • Carboxylic acid carbons (-COOH): Two distinct peaks in the downfield region, typically between 175 and 185 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretching of the carboxylic acid dimer
2925, 2855C-H stretching of the alkyl chain
~1710C=O stretching of the carboxylic acid dimer
~1650C=C stretching of the alkene
~1465C-H bending of the alkyl chain
~1250C-O stretching and O-H bending of the carboxylic acid
~970C-H out-of-plane bending for a trans alkene (if present)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would be characterized by the loss of water (M-18), the carboxyl group (M-45), and various fragments from the dodecenyl chain.[5]

Applications and Biological Activity

Corrosion Inhibition

One of the most well-documented applications of this compound and its anhydride is as a corrosion inhibitor, particularly for ferrous metals in lubricating oils and fuels.[3]

Corrosion Inhibition Workflow

Corrosion_Inhibition Metal Metal Surface (e.g., Steel) Adsorption Adsorption Metal->Adsorption Corrosive Corrosive Environment (Water, Oxygen) Corrosive->Metal Corrosion DDSA This compound DDSA->Adsorption Film Protective Hydrophobic Film Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

The mechanism of action involves the adsorption of the molecule onto the metal surface. The polar carboxylic acid groups bind to the metal, while the long, nonpolar dodecenyl chain forms a hydrophobic barrier that repels water and prevents corrosive agents from reaching the surface.

Potential Biological Activity

While specific studies on the biological activity of this compound are limited, some research suggests potential antimicrobial properties. It has been shown to inhibit the growth of bacteria like Escherichia coli by disrupting the lipid bilayer of the mitochondrial membrane, which leads to decreased ATP production and cell death.[3] The general class of succinic acid derivatives has been investigated for a wide range of pharmacological activities.

Hypothesized Cellular Interaction Pathway

Biological_Activity DDSA This compound Membrane Bacterial Cell Membrane (Lipid Bilayer) DDSA->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption ATP ATP Production Decrease Disruption->ATP Death Cell Death ATP->Death

Caption: Postulated mechanism of antibacterial action.

Further research is required to fully elucidate the specific biological effects and potential therapeutic applications of this compound. The structural similarity to endogenous signaling molecules suggests that it could potentially interact with various cellular pathways, but this remains an area for future investigation.

Conclusion

This compound is a multifunctional molecule with established utility as a corrosion inhibitor and potential for biological applications. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. The provided experimental outlines can serve as a basis for further research and development in various scientific and industrial fields. As interest in bio-based and specialty chemicals grows, a deeper understanding of compounds like this compound will be crucial for innovation.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 2-Dodec-2-enylbutanedioic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a well-established synthetic protocol based on analogous reactions and predicted characterization data derived from spectroscopic information of structurally related molecules.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Michael addition of a dodecenyl nucleophile to a maleate derivative, followed by hydrolysis. The following proposed experimental protocol is based on established methodologies for the synthesis of substituted succinic acids.

Experimental Protocol: Synthesis via Michael Addition

Materials:

  • Maleic anhydride

  • 1-Dodecene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Grignard Reagent Preparation (Alternative Nucleophile): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. 1-Bromo-1-dodecene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Michael Addition: The flask containing the Grignard reagent is cooled to 0 °C. A solution of diethyl maleate in anhydrous THF is added dropwise with vigorous stirring under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the diethyl ester of this compound.

  • Saponification: The crude diethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 4 hours.

  • Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization of this compound

The successful synthesis of the target compound can be confirmed through a combination of spectroscopic and analytical techniques. The following sections detail the expected results from these analyses.

Data Presentation: Predicted Quantitative Data
PropertyPredicted Value
Molecular Formula C₁₆H₂₈O₄
Molecular Weight 284.39 g/mol [1]
Appearance White to off-white solid
Melting Point Not available; expected to be a crystalline solid.
¹H NMR (CDCl₃, 400 MHz) See Table 2 for predicted chemical shifts.
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for predicted chemical shifts.
FTIR (KBr, cm⁻¹) ~3300-2500 (broad, O-H), ~2920, 2850 (C-H), ~1710 (C=O), ~1640 (C=C), ~1410 (O-H bend), ~1240 (C-O)
Mass Spectrometry (ESI-) m/z: 283.18 [M-H]⁻

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound.

Table 2: Predicted ¹H NMR Chemical Shifts.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-COOH10.0 - 12.0broad singlet
-CH=CH- (vinyl)5.3 - 5.5multiplet
-CH(COOH)-3.0 - 3.2multiplet
-CH₂-COOH2.6 - 2.8doublet
-CH₂-CH=2.0 - 2.2multiplet
-CH₂- (alkyl chain)1.2 - 1.4multiplet
-CH₃ (terminal)0.8 - 0.9triplet

Table 3: Predicted ¹³C NMR Chemical Shifts.

Carbon AtomPredicted Chemical Shift (ppm)
-COOH175 - 180
-CH=CH- (vinyl)125 - 135
-CH(COOH)-45 - 50
-CH₂-COOH35 - 40
-CH₂- (alkyl chain)22 - 32
-CH₃ (terminal)~14

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_product Final Product Reactant1 Diethyl Maleate Michael_Addition Michael Addition in THF Reactant1->Michael_Addition Reactant2 Dodecenyl Grignard Reagent Reactant2->Michael_Addition Quenching Quench with NH4Cl Michael_Addition->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Hydrolysis Saponification (NaOH, EtOH) Extraction->Hydrolysis Acidification Acidification with HCl Hydrolysis->Acidification Product This compound Acidification->Product

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_data Data Analysis Synthesized_Product Crude Product Purification Recrystallization Synthesized_Product->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Data_Analysis Structure Confirmation & Purity Assessment NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis MP->Data_Analysis

Caption: General workflow for the characterization of synthesized compounds.

References

Unraveling the Potential Mechanism of Action of 2-Dodec-2-enylbutanedioic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action of 2-dodec-2-enylbutanedioic acid is not currently available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related unsaturated and very-long-chain dicarboxylic acids. The information provided herein is intended for research and informational purposes only and should be interpreted with caution.

Executive Summary

This compound, a C16 unsaturated dicarboxylic acid, belongs to a class of molecules that have garnered interest for their potential biological activities. While direct studies on this specific compound are lacking, research on similar long-chain dicarboxylic acids suggests potential roles in modulating inflammatory pathways and metabolic processes. This document synthesizes the available information on related compounds to propose a potential mechanism of action for this compound, focusing on its possible anti-inflammatory effects and interactions with peroxisome proliferator-activated receptors (PPARs).

Introduction to Dicarboxylic Acids in Biological Systems

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In biological systems, they are involved in various metabolic pathways, including fatty acid oxidation. Very-long-chain dicarboxylic acids (VLCDCAs) have been identified as endogenous lipids with potential anti-inflammatory and chemopreventive properties.[1][2] These molecules can be generated through the ω-oxidation of fatty acids, a process that is particularly active in the liver and kidneys.

Hypothesized Mechanism of Action of this compound

Based on the activities of related compounds, the mechanism of action of this compound may involve two primary pathways: modulation of inflammatory responses and activation of PPARs.

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of VLCDCAs. These lipids have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide and cytokines by monocytes.[3] The proposed anti-inflammatory mechanism is centered on the ability of these molecules to interfere with inflammatory signaling cascades.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane TLR4 TLR4 NF-kB_Pathway NF-κB Signaling TLR4->NF-kB_Pathway Initiates LPS LPS LPS->TLR4 Activates 2-Dodec-2-enylbutanedioic_acid This compound (Hypothesized) 2-Dodec-2-enylbutanedioic_acid->NF-kB_Pathway Inhibits (Hypothesized) Pro-inflammatory_Mediators Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nitric Oxide NF-kB_Pathway->Pro-inflammatory_Mediators Induces Production

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Unsaturated dicarboxylic acids have been implicated as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[4] Activation of PPARs, particularly PPARα and PPARγ, can lead to a variety of physiological effects, including anti-inflammatory responses and improved insulin sensitivity. Patents related to mixtures of unsaturated dicarboxylic acids suggest their ability to act on PPAR pathways, influencing adipocyte differentiation.[5][6]

Potential PPAR Activation Workflow

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDA 2-Dodec-2-enyl- butanedioic acid PPAR PPAR DDA->PPAR Binds & Activates (Hypothesized) RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Hypothesized activation of PPAR signaling pathway.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for related dicarboxylic acids to provide a contextual reference.

Compound ClassAssayTarget/EffectReported ValueReference
Very-Long-Chain Dicarboxylic Acids (VLCDCA)Nitric Oxide Production AssayInhibition of LPS-stimulated NO production in human monocytesActivity Demonstrated[1]
Mixture of Unsaturated Dicarboxylic AcidsG3PDH Activity AssayStimulation of G3PDH activity in human adipocytes+299% at 30 ppm[6]

Experimental Protocols for Studying Dicarboxylic Acid Activity

The following are generalized experimental protocols that could be adapted to investigate the mechanism of action of this compound, based on methodologies used for similar compounds.

Cell Culture and Treatment
  • Cell Lines: Human monocytic cell lines (e.g., THP-1) for inflammation studies; human pre-adipocyte cell lines (e.g., SGBS) for PPAR activity and adipogenesis assays.

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells would be treated with varying concentrations of this compound, with appropriate vehicle controls. For inflammation studies, cells would be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay
  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat cells with this compound and/or LPS for a specified time (e.g., 24 hours).

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at ~540 nm and quantify nitrite concentration using a standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Methodology:

    • Collect supernatants from treated cells.

    • Perform ELISA according to the manufacturer's instructions for the specific cytokine of interest.

    • Measure absorbance and calculate cytokine concentrations based on a standard curve.

PPAR Reporter Assay
  • Principle: Utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs) to measure PPAR activation.

  • Methodology:

    • Transfect cells with a PPRE-luciferase reporter plasmid and a PPAR expression plasmid.

    • Treat transfected cells with this compound.

    • Lyse the cells and measure luciferase activity using a luminometer.

General Experimental Workflow

G Cell_Culture Cell Culture (e.g., Monocytes, Adipocytes) Treatment Treatment with This compound & Controls Cell_Culture->Treatment Inflammation_Assays Inflammation Assays Treatment->Inflammation_Assays Metabolism_Assays Metabolism Assays Treatment->Metabolism_Assays NO_Assay Nitric Oxide Assay Inflammation_Assays->NO_Assay Cytokine_ELISA Cytokine ELISA Inflammation_Assays->Cytokine_ELISA PPAR_Reporter PPAR Reporter Assay Metabolism_Assays->PPAR_Reporter Adipogenesis_Assay Adipogenesis Assay Metabolism_Assays->Adipogenesis_Assay Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis PPAR_Reporter->Data_Analysis Adipogenesis_Assay->Data_Analysis

Caption: Proposed workflow for investigating biological activity.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the existing literature on related dicarboxylic acids provides a strong foundation for hypothesizing its potential roles in modulating inflammation and metabolism through pathways involving NF-κB and PPARs. Future research, employing the experimental approaches outlined in this guide, is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound. Such studies will be critical in determining its potential for therapeutic applications.

References

Spectroscopic Analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid, a C16 unsaturated dicarboxylic acid. Due to the limited availability of published spectral data for this specific isomer, this document combines established spectroscopic principles with data from analogous compounds, such as dodecenyl succinic anhydride and other long-chain fatty acids, to present a comprehensive characterization profile. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of modified lipid molecules.

Chemical Structure and Properties

2-[(Z)-dodec-2-enyl]butanedioic acid is a derivative of succinic acid featuring a 12-carbon alkenyl chain attached at the C2 position. The "(Z)" designation indicates a cis configuration at the C2'-C3' double bond.

  • Molecular Formula: C₁₆H₂₈O₄

  • Molecular Weight: 284.39 g/mol

  • IUPAC Name: 2-[(2Z)-dodec-2-en-1-yl]butanedioic acid

  • Synonyms: (Z)-2-Dodecenylsuccinic acid

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid. These predictions are based on the analysis of its constituent functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.0 - 12.0broad s-2HCarboxylic Acid (-COOH )
~5.4 - 5.6m-2HVinylic Protons (-CH =CH -)
~3.0 - 3.2m-1HMethine Proton (-CH (COOH)-)
~2.6 - 2.8m-2HMethylene Protons (-CH₂ COOH)
~2.2 - 2.4m-2HAllylic Protons (-CH₂ -CH=CH-)
~1.9 - 2.1m-2HAllylic Protons (=CH-CH₂ -CH₂-)
~1.2 - 1.4broad s-14HMethylene Protons (-(CH₂ )₇-CH₃)
~0.88t~6.83HTerminal Methyl Proton (-CH₃ )

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~178 - 182Carboxylic Carbon (-C OOH)
~128 - 132Vinylic Carbons (-C H=C H-)
~45 - 50Methine Carbon (-C H(COOH)-)
~35 - 40Methylene Carbon (-C H₂COOH)
~31.9Methylene Carbon (-(C H₂)ₙ-)
~29.0 - 29.7Methylene Carbons (-(C H₂)ₙ-)
~28 - 30Allylic Carbon (-C H₂-CH=CH-)
~22.7Methylene Carbon (-C H₂-CH₃)
~14.1Terminal Methyl Carbon (-C H₃)
Mass Spectrometry (MS)

Mass spectrometry of dicarboxylic acids often involves initial fragmentation through the loss of water or decarboxylation.

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode [M-H]⁻)

m/z (amu)Predicted Assignment
283.19[M-H]⁻ (Deprotonated molecular ion)
265.18[M-H - H₂O]⁻ (Loss of water)
239.19[M-H - CO₂]⁻ (Loss of carbon dioxide)
221.18[M-H - H₂O - CO₂]⁻ (Sequential loss of water and CO₂)
VariousFragments from cleavage of the dodecenyl alkyl chain.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid groups and the hydrocarbon chain. The hydrolyzed form of the parent anhydride, alkenyl succinic acid, typically shows a strong carbonyl absorption around 1707 cm⁻¹.

Table 4: Predicted Infrared (IR) Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid dimer)
2925, 2855StrongC-H stretch (Asymmetric & Symmetric)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1650WeakC=C stretch (Alkene)
~1465MediumC-H bend (Methylene)
~1210-1320Medium, BroadC-O stretch / O-H bend (Coupled)
~910Medium, BroadO-H bend (Out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-[(Z)-dodec-2-enyl]butanedioic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of the carboxylic acid protons.

    • Acquire at least 16 scans for good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument, tuned to the ¹³C frequency (~100 MHz for a 400 MHz spectrometer).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30° pulse with a relaxation delay of 2 seconds.

    • Acquire several thousand scans (e.g., 2048 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data with an exponential window function (line broadening of 1-2 Hz).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Instrumentation and Analysis:

    • Use a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

    • Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

    • Acquire spectra in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Set the capillary voltage to approximately -3.5 to -4.5 kV.

    • Set the drying gas (N₂) temperature to 300-350 °C and the flow rate to 8-12 L/min.

    • Scan a mass range from m/z 50 to 500.

    • For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 283.2) and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV) to observe fragment ions.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: No specific preparation is needed for a liquid or oily sample. Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small drop of the neat 2-[(Z)-dodec-2-enyl]butanedioic acid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

    • After analysis, clean the crystal surface thoroughly with a soft cloth or wipe soaked in isopropanol.

Visualization of Analytical Workflows

The following diagrams illustrate the logical processes involved in the spectroscopic analysis and structural elucidation of 2-[(Z)-dodec-2-enyl]butanedioic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample 2-[(Z)-dodec-2-enyl]butanedioic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure Structure_Elucidation_Logic cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy Start Unknown Compound MS_Ion [M-H]⁻ at m/z 283.19 Start->MS_Ion IR_OH Broad Peak: 2500-3300 cm⁻¹ Start->IR_OH H_NMR ¹H NMR: - Olefinic (~5.5 ppm) - Carboxylic (~11 ppm) - Alkyl Chain (0.8-2.4 ppm) Start->H_NMR MS_Formula Suggests Formula: C₁₆H₂₈O₄ MS_Ion->MS_Formula NMR_Structure Confirms: - Dodecenyl Chain - Butanedioic Acid Moiety MS_Formula->NMR_Structure IR_Func Indicates: Carboxylic Acid IR_OH->IR_Func IR_CO Strong Peak: ~1710 cm⁻¹ IR_CO->IR_Func IR_Func->NMR_Structure H_NMR->NMR_Structure C_NMR ¹³C NMR: - Carbonyl (~180 ppm) - Olefinic (~130 ppm) - Alkyl Chain (14-40 ppm) C_NMR->NMR_Structure Conclusion Structure Confirmed: 2-[(Z)-dodec-2-enyl]butanedioic acid NMR_Structure->Conclusion

An In-depth Technical Guide to the Solubility of 2-Dodec-2-enylbutanedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 2-Dodec-2-enylbutanedioic Acid

This compound, also known as dodecenyl succinic acid (DSSA), is a dicarboxylic acid with a long unsaturated alkyl chain. Its amphiphilic nature, stemming from the presence of both a hydrophobic dodecenyl group and a hydrophilic butanedioic acid moiety, governs its solubility characteristics. This structure suggests that it will interact with both polar and non-polar environments, influencing its solubility in various organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems.

PropertyValue
Molecular FormulaC₁₆H₂₈O₄
Molecular Weight284.39 g/mol
AppearanceClear, yellow to red-brown viscous liquid
Density1.03 g/cm³
Boiling Point407.2 °C at 760 mmHg
Flash Point214.2 °C

Solubility of Structurally Analogous Dicarboxylic Acids

To provide a reasonable estimation of the solubility of this compound, the following tables summarize the solubility of succinic acid (a short-chain dicarboxylic acid) and dodecanedioic acid (a long-chain saturated dicarboxylic acid) in various organic solvents. The presence of the double bond and the branched structure in this compound will likely influence its solubility relative to these analogs.

Table 1: Solubility of Succinic Acid (C₄H₆O₄) in Organic Solvents

SolventSolubility ( g/100 mL)Temperature (°C)
Ethanol9.0[1]25
Methanol6.3[1]-
Acetone2.7[2]-
Diethyl Ether0.66[1]25
Chloroform0.02[1]25
TolueneInsoluble[1][3]-
BenzeneInsoluble[1][3]-

Table 2: Solubility of Dodecanedioic Acid (C₁₂H₂₂O₄) in Organic Solvents

SolventSolubilityTemperature (°C)
EthanolSoluble[4][5]-
Acetic AcidSoluble[6]-
AcetoneSoluble[4]-
Ethyl AcetateSoluble[6]-
Hot MethanolSoluble[5]-
Hot TolueneSoluble[5]-
Hot Acetic AcidSoluble[5]-

Generally, the solubility of dicarboxylic acids in polar organic solvents like alcohols and ketones is higher than in non-polar solvents. For dicarboxylic acids, as the length of the hydrocarbon chain increases, the solubility in polar solvents tends to decrease, while the solubility in non-polar solvents may increase.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

4.1. Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[7][8]

Principle: An excess amount of the solid solute is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with a temperature-controlled bath

  • Sealed vials or flasks

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • This compound

  • Selected organic solvents

Procedure:

  • Add an excess amount of this compound to a pre-determined volume of the organic solvent in a sealed vial. The excess solid should be visually apparent.

  • Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] A preliminary study can be conducted to determine the time to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle by letting the vial stand in the temperature-controlled bath for at least 24 hours or by centrifugation.[8]

  • Carefully withdraw a sample of the supernatant. To avoid including any solid particles, it is recommended to filter the sample using a chemically inert filter that does not adsorb the solute.

  • Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution to determine the solubility.

4.2. Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[10][11]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • Analytical balance

  • Thermostatic bath

  • Conical flasks or beakers

  • Pipettes

  • Evaporating dish

  • Oven

  • Desiccator

  • This compound

  • Selected organic solvents

Procedure:

  • Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature, ensuring there is undissolved solid present.

  • Allow the solution to equilibrate and the excess solid to settle.

  • Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporate the solvent in the dish using a gentle heat source, such as a steam bath or a low-temperature oven, in a well-ventilated area.

  • Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the solute until a constant weight is achieved.

  • Cool the dish in a desiccator to room temperature before weighing.

  • The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the solute in the known volume of the saturated solution.

  • Calculate the solubility, typically expressed in grams per 100 mL or moles per liter.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Allow to settle or centrifuge equil1->sep1 sep2 Withdraw and filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for determining solubility using the shake-flask method.

Diagram 2: Factors Influencing Dicarboxylic Acid Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of Dicarboxylic Acid chain_length Alkyl Chain Length chain_length->solubility affects branching Branching & Unsaturation branching->solubility affects polarity Polarity (COOH groups) polarity->solubility affects solvent_polarity Solvent Polarity solvent_polarity->solubility affects h_bonding Hydrogen Bonding Capacity h_bonding->solubility affects temperature Temperature temperature->solubility affects pressure Pressure pressure->solubility affects

Caption: Key factors influencing the solubility of dicarboxylic acids.

References

An Inquiry into the Obscure: The Case of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the collective knowledge surrounding 2-Dodec-2-enylbutanedioic acid. While the compound is cataloged, detailed information regarding its discovery, historical context, and biological significance remains elusive. This technical overview serves to outline the current state of information and highlight the absence of in-depth research on this particular molecule.

Compound Identification and Properties

This compound, with the chemical formula C₁₆H₂₈O₄, is recognized in chemical databases such as PubChem.[1] The IUPAC name for one of its isomers is 2-[(Z)-dodec-2-enyl]butanedioic acid.[1] Basic computed properties of this molecule are available, providing a foundational chemical profile.

PropertyValueSource
Molecular FormulaC₁₆H₂₈O₄PubChem[1]
Molecular Weight284.39 g/mol PubChem[1]
IUPAC Name2-[(Z)-dodec-2-enyl]butanedioic acidPubChem[1]

Despite its formal identification, a thorough search of scientific literature yields no specific studies detailing the discovery or historical timeline of this compound. The compound does not appear to be a major focus of current research, and as such, there are no published experimental protocols for its synthesis, purification, or analysis.

Biological Activity and Signaling Pathways: An Open Question

Crucially for the target audience of researchers and drug development professionals, there is a notable absence of data concerning the biological activity of this compound. No studies were found that investigate its potential therapeutic effects, mechanism of action, or any involvement in cellular signaling pathways. This lack of information precludes the creation of any diagrams related to its biological function.

Future Directions and a Call for Investigation

The absence of research on this compound presents a unique opportunity for novel investigation. Its structural similarity to other dicarboxylic acids and fatty acid analogs that have demonstrated biological activity suggests that this compound could be a candidate for future screening and characterization.

Initial research efforts could focus on developing a reliable synthetic route to produce the compound in sufficient quantities for biological testing. Subsequent studies could then involve broad-spectrum screening to identify any potential bioactivity, such as antimicrobial, anti-inflammatory, or anticancer effects.

Should any activity be identified, further research would be warranted to elucidate the mechanism of action, identify molecular targets, and explore potential therapeutic applications. This would involve a range of in vitro and in vivo experiments, the protocols for which would need to be developed and optimized.

Logical Workflow for Future Investigation

For researchers interested in exploring this unknown chemical entity, a logical experimental workflow is proposed.

Caption: Proposed workflow for the investigation of this compound.

References

An In-depth Technical Guide to the Isomers of 2-Dodec-2-enylbutanedioic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to 2-Dodec-2-enylbutanedioic Acid and its Isomeric Complexity

This compound, also known as dodecenylsuccinic acid (DSSA), is a dicarboxylic acid characterized by a twelve-carbon alkenyl chain attached to a butanedioic acid backbone. This molecule and its derivatives have garnered interest in various industrial and research applications, including as surfactants, emulsifiers, and as building blocks in polymer chemistry.[1] For drug development professionals, its potential as an antioxidant and antibacterial agent presents an emerging area of investigation.[2] The presence of a carbon-carbon double bond in the dodecenyl chain and a chiral center in the butanedioic acid moiety gives rise to a variety of isomers, each potentially possessing distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of the isomers of this compound.

Isomerism in this compound

The isomeric landscape of this compound is multifaceted, arising from several structural features:

  • Positional Isomers: The double bond in the dodecenyl chain can be located at various positions, leading to a range of positional isomers. The title compound specifies the double bond at the C-2 position of the dodecenyl group.

  • Geometric Isomers: The presence of the double bond allows for cis (Z) and trans (E) geometric isomerism, which can significantly influence the molecule's shape and biological interactions.

  • Stereoisomers: The carbon atom in the butanedioic acid backbone to which the dodecenyl group is attached is a chiral center, giving rise to (R) and (S) enantiomers.

The combination of these isomeric forms results in a complex mixture of diastereomers and enantiomers, each with a unique three-dimensional structure.

Synthesis of this compound Isomers

The primary route to synthesizing this compound involves a two-step process: the formation of the anhydride precursor, dodecenyl succinic anhydride (DDSA), followed by its hydrolysis to the diacid.

Step 1: Synthesis of Dodecenyl Succinic Anhydride (DDSA)

DDSA is synthesized via an "ene" reaction between an alkene (in this case, dodecene) and maleic anhydride. This reaction is typically carried out at high temperatures. The resulting product is a mixture of isomers, with the specific composition depending on the starting dodecene isomer and the reaction conditions.[3]

Step 2: Hydrolysis of Dodecenyl Succinic Anhydride to this compound

The hydrolysis of DDSA to the corresponding dicarboxylic acid is achieved by reacting the anhydride with water. This reaction proceeds via a nucleophilic acyl substitution mechanism where a water molecule attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate and subsequent ring-opening.[4]

Experimental Protocols

Synthesis of Dodecenyl Succinic Anhydride (DDSA) - General Procedure:

A general procedure for the synthesis of DDSA involves heating a mixture of dodecene and maleic anhydride in a suitable reactor. The molar ratio of the reactants and the reaction temperature are critical parameters that influence the yield and isomer distribution of the product. For instance, a patent describes a process where polyisobutylene and maleic anhydride are mixed, and a catalyst and initiator are added. The reaction is then carried out at an elevated temperature with stirring. After the reaction is complete, the product is distilled under reduced pressure.[3]

Hydrolysis of Dodecenyl Succinic Anhydride (DDSA) to Dodecenylbutanedioic Acid (DSSA) - General Procedure:

The hydrolysis of DDSA can be achieved by heating the anhydride in the presence of water. The reaction can be monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the anhydride carbonyl peaks and the appearance of the carboxylic acid carbonyl peak. The resulting diacid can then be purified using appropriate techniques, such as recrystallization or chromatography.

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound are influenced by its isomeric form. While data for individual, isolated isomers is scarce, properties for the mixture of isomers are available.

PropertyValueReference
Molecular Formula C16H28O4[2]
Molecular Weight 284.39 g/mol [2]
Appearance Clear, yellow to red-brown viscous liquid[1]
Boiling Point 407.2 °C[2]
Density 1.03 g/cm³[2]
Refractive Index n20/D 1.479 (for DDSA)

Biological Activities and Potential Therapeutic Applications

Recent studies have highlighted the potential of dodecenylsuccinic acid as a bioactive molecule, particularly in the areas of antibacterial and antioxidant activity.

Antibacterial Activity: Disruption of Mitochondrial Function

Dodecenylsuccinic acid has been shown to exhibit antibacterial activity against bacteria such as Escherichia coli. The proposed mechanism of action involves the disruption of the bacterial mitochondrial membrane lipid bilayer.[2] This disruption leads to a decrease in ATP production, ultimately resulting in bacterial cell death.[2] The amphiphilic nature of the molecule, with its hydrophobic dodecenyl tail and hydrophilic dicarboxylic acid head, likely facilitates its interaction with and perturbation of the cell membrane.

Antibacterial_Mechanism DSSA Dodecenylsuccinic Acid (DSSA) Membrane Bacterial Cell Membrane DSSA->Membrane Interacts with Disruption Membrane Lipid Bilayer Disruption Membrane->Disruption Leads to ATP_Depletion Decreased ATP Production Disruption->ATP_Depletion Causes Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Results in Antioxidant_Mechanism Free_Radical Free Radical (e.g., ROO•) DSSA Dodecenylsuccinic Acid (DSSA) Free_Radical->DSSA Attacks Radical_Scavenging Hydrogen Atom Donation DSSA->Radical_Scavenging Undergoes Neutralized_Radical Neutralized Radical (e.g., ROOH) Radical_Scavenging->Neutralized_Radical Forms DSSA_Radical DSSA Radical Radical_Scavenging->DSSA_Radical Forms

References

An In-depth Technical Guide to the Health and Safety of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available health and safety information. It is intended for informational purposes for researchers, scientists, and drug development professionals and should not be used as a substitute for a formal risk assessment or safety data sheet (SDS).

Introduction

Hazard Identification and Classification

Based on information from various safety data sheets for (2-Dodecen-1-yl)succinic anhydride, the primary hazards are associated with its irritant and sensitizing properties, as well as its potential for aquatic toxicity.

Human Health Hazards

The primary routes of exposure are through skin contact, eye contact, and inhalation. Ingestion is a less common route in an occupational setting.

Table 1: Summary of Human Health Hazard Classifications for (2-Dodecen-1-yl)succinic anhydride

Hazard EndpointGHS ClassificationKey Findings
Acute Toxicity (Oral) Not ClassifiedInsufficient data for classification.
Acute Toxicity (Dermal) Not ClassifiedInsufficient data for classification.
Acute Toxicity (Inhalation) Not ClassifiedInsufficient data for classification.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.
Respiratory Sensitization Data not availableMay cause respiratory irritation.
Skin Sensitization Category 1May cause an allergic skin reaction.
Germ Cell Mutagenicity Not ClassifiedInsufficient data for classification.
Carcinogenicity Not ClassifiedNo components listed as carcinogenic by IARC, NTP, or OSHA.
Reproductive Toxicity Not ClassifiedInsufficient data for classification.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) Not ClassifiedInsufficient data for classification.
Aspiration Hazard Not ClassifiedInsufficient data for classification.
Environmental Hazards

The primary environmental concern is the potential for toxicity to aquatic organisms.

Table 2: Summary of Environmental Hazard Classifications for (2-Dodecen-1-yl)succinic anhydride

Hazard EndpointGHS ClassificationKey Findings
Acute Aquatic Toxicity Category 2Toxic to aquatic life.
Chronic Aquatic Toxicity Category 2Toxic to aquatic life with long lasting effects.

Experimental Protocols

While specific quantitative data (e.g., LD50, LC50 values) for 2-Dodec-2-enylbutanedioic acid or its anhydride are not available, the hazard classifications are determined using standardized experimental protocols. The following sections describe the methodologies for the key identified hazards.

Skin Irritation/Corrosion Testing (OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][2][3][4]

Experimental Workflow:

G cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_eval Evaluation animal_prep Select healthy young adult albino rabbits shaving Shave a ~6 cm² area on the back of each rabbit animal_prep->shaving application Apply 0.5 mL (liquid) or 0.5 g (solid) of the test substance to the shaved skin shaving->application patching Cover the application site with a gauze patch and semi-occlusive dressing application->patching exposure Exposure for 4 hours patching->exposure removal Remove the patch and wash the treated area exposure->removal scoring Score for erythema and edema at 1, 24, 48, and 72 hours post-removal removal->scoring classification Classify the substance based on the severity and reversibility of the skin reactions scoring->classification

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Methodology Details:

  • Test System: Typically, healthy young adult albino rabbits are used.

  • Procedure: A small area of the animal's back is clipped free of fur. 0.5 mL of the liquid or 0.5 g of the solid test substance is applied to the skin and covered with a patch.

  • Exposure: The exposure duration is typically 4 hours.[2]

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[1][2] The reactions are scored based on a standardized grading system.

  • Classification: The substance is classified based on the mean scores for erythema and edema and the reversibility of the effects.

Eye Irritation/Corrosion Testing (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.[5][6][7][8]

Experimental Workflow:

G cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_eval Evaluation animal_prep Select healthy young adult albino rabbits application Instill 0.1 mL (liquid) or 0.1 g (solid) of the substance into the conjunctival sac of one eye animal_prep->application control The other eye remains untreated as a control scoring Examine and score for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours application->scoring classification Classify based on the severity and reversibility of the ocular lesions scoring->classification

Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.

Methodology Details:

  • Test System: Healthy young adult albino rabbits are the preferred species.[5][6]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal.[6] The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[5][6] The cornea, iris, and conjunctiva are scored based on a standardized system.

  • Classification: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed lesions.

Acute Aquatic Toxicity Testing

A battery of tests is used to assess the acute toxicity of a substance to a range of aquatic organisms, representing different trophic levels.

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[9][10][11][12][13]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Exposure cluster_obs Observation cluster_analysis Data Analysis fish_acclimation Acclimate a suitable fish species (e.g., Zebrafish) to test conditions exposure Expose groups of fish to each test concentration and a control for 96 hours fish_acclimation->exposure test_solutions Prepare a series of test concentrations of the substance in water test_solutions->exposure mortality_check Record mortalities at 24, 48, 72, and 96 hours exposure->mortality_check lc50_calc Calculate the 96-hour LC50 value mortality_check->lc50_calc

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (a small crustacean) (EC50) over a 48-hour period.[14][15][16][17][18]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Exposure cluster_obs Observation cluster_analysis Data Analysis daphnia_culture Culture Daphnia magna and select neonates (<24 hours old) exposure Expose groups of Daphnia to each test concentration and a control for 48 hours daphnia_culture->exposure test_solutions Prepare a series of test concentrations of the substance in water test_solutions->exposure immobilisation_check Record the number of immobilized Daphnia at 24 and 48 hours exposure->immobilisation_check ec50_calc Calculate the 48-hour EC50 value immobilisation_check->ec50_calc

Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

This test evaluates the effect of a substance on the growth of a freshwater algal species over a 72-hour period.[19][20][21][22][23]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Exposure cluster_obs Observation cluster_analysis Data Analysis algal_culture Prepare an exponentially growing culture of a suitable algal species exposure Inoculate the test solutions and a control with algae and incubate for 72 hours algal_culture->exposure test_solutions Prepare a series of test concentrations in a nutrient-rich medium test_solutions->exposure growth_measurement Measure algal growth (e.g., cell concentration) at 24, 48, and 72 hours exposure->growth_measurement ec50_calc Calculate the 72-hour EC50 for growth inhibition growth_measurement->ec50_calc

Caption: Workflow for OECD 201 Alga, Growth Inhibition Test.

Signaling Pathways and Logical Relationships

The logical flow for assessing the health and safety of a chemical like this compound involves a tiered approach, starting with existing data and progressing to in vivo testing if necessary.

G cluster_data Data Gathering & Analysis cluster_vitro In Vitro Testing cluster_vivo In Vivo Testing cluster_assessment Hazard & Risk Assessment existing_data Review Existing Data (QSAR, Analogs) skin_vitro Skin Irritation/Corrosion (e.g., Reconstructed Human Epidermis) existing_data->skin_vitro eye_vitro Eye Irritation (e.g., BCOP, ICE) existing_data->eye_vitro physchem Physicochemical Properties physchem->skin_vitro physchem->eye_vitro skin_vivo Dermal Irritation (OECD 404) skin_vitro->skin_vivo If necessary eye_vivo Eye Irritation (OECD 405) eye_vitro->eye_vivo If necessary hazard_id Hazard Identification skin_vivo->hazard_id eye_vivo->hazard_id aquatic_tox Aquatic Toxicity (OECD 201, 202, 203) aquatic_tox->hazard_id classification Classification & Labeling (GHS) hazard_id->classification risk_assessment Risk Assessment classification->risk_assessment

Caption: Tiered approach for chemical hazard assessment.

Conclusion

While specific quantitative health and safety data for this compound are lacking, the available information for its anhydride precursor, (2-Dodecen-1-yl)succinic anhydride, provides a strong basis for hazard assessment. The primary concerns are skin and eye irritation, potential for skin sensitization and respiratory irritation, and toxicity to aquatic organisms. The standardized OECD guidelines provide robust methodologies for evaluating these endpoints. For any application involving this substance, it is crucial to handle it with appropriate personal protective equipment to avoid direct contact and to prevent its release into the environment. Further testing would be required to establish definitive quantitative toxicity values.

References

Methodological & Application

Application Notes and Protocols for 2-Dodec-2-enylbutanedioic Acid as a Surfactant in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodec-2-enylbutanedioic acid, an alkenyl succinic acid, is an amphiphilic molecule with potential applications as a surfactant in pharmaceutical formulations.[1][2] Its structure, comprising a hydrophilic dicarboxylic acid head group and a hydrophobic dodecenyl tail, allows it to reduce surface tension at oil-water interfaces, making it a candidate for use as an emulsifying and solubilizing agent.[1] Surfactants are critical components in drug delivery systems, enhancing the solubility and bioavailability of poorly water-soluble drugs.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in pharmaceutical research, with a focus on drug solubilization and emulsion-based formulation development. While specific experimental data for this compound is limited, the following information is based on the known properties of similar alkenyl succinic acids and general principles of surfactant science.

Physicochemical Properties and Surfactant Characteristics

The performance of this compound as a surfactant is dictated by its physicochemical properties. Key parameters include its Critical Micelle Concentration (CMC), surface tension reduction capabilities, and Hydrophile-Lipophile Balance (HLB).

Table 1: Physicochemical and Surfactant Properties of Dodecenyl Succinic Acid Derivatives (Estimated)

PropertyValueMethodReference
Molecular Weight284.39 g/mol ---[1]
AppearancePale yellow oily liquidVisual Inspection[8]
Critical Micelle Concentration (CMC)Estimated to be in the range of 1-10 mMSee Protocol 1[9]
Surface Tension at CMCEstimated to be around 30-40 mN/mSee Protocol 2[2]
Hydrophile-Lipophile Balance (HLB)Estimated to be in the range of 10-15CalculationGeneral Knowledge

Note: The CMC and surface tension values are estimations based on similarly structured surfactants. Experimental determination is highly recommended.

Key Applications in Drug Development

Enhanced Solubilization of Poorly Soluble Drugs

A primary application of surfactants in pharmaceuticals is to increase the aqueous solubility of hydrophobic drug molecules.[10][11][12][13] Above its CMC, this compound can form micelles, which are nano-sized aggregates with a hydrophobic core and a hydrophilic shell. This hydrophobic core can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility in aqueous media.[4]

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cluster_micelle Micellar Solubilization Drug Poorly Soluble Drug Micelle Hydrophilic Heads Hydrophobic Core Drug->Micelle:core Encapsulation Solubilized Solubilized Drug in Micelle Micelle->Solubilized Formation

Caption: Micellar encapsulation of a poorly soluble drug.

Formulation of Emulsions and Microemulsions

This compound can act as an emulsifying agent to stabilize oil-in-water (o/w) emulsions and microemulsions.[14] These formulations are valuable for the delivery of lipophilic drugs, offering improved drug loading and stability.[15] Microemulsions, in particular, are thermodynamically stable, transparent, and have droplet sizes in the nanometer range, which can enhance drug absorption.[16]

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Start Start: Immiscible Oil and Water Phases AddSurfactant Add this compound (Surfactant) Start->AddSurfactant Homogenize Apply High Shear Homogenization AddSurfactant->Homogenize Emulsion Formation of Oil-in-Water Emulsion Homogenize->Emulsion Microemulsion Further Optimization to form Microemulsion Emulsion->Microemulsion Optional

Caption: Workflow for emulsion and microemulsion formation.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution as a function of its concentration.

Method: Surface Tensiometry

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC (e.g., 50 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from very low concentrations (e.g., 0.01 mM) to above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration, and above the CMC, it remains relatively constant.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion for drug delivery.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Aqueous phase (deionized water or buffer)

  • Lipophilic drug

  • High-shear homogenizer

Procedure:

  • Drug Solubilization: Dissolve the lipophilic drug in the oil phase. Gentle heating may be required.

  • Surfactant Addition: Add this compound to the aqueous phase and stir until fully dissolved. The concentration of the surfactant will need to be optimized (typically 1-5% w/v).

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization to reduce the droplet size and form a stable emulsion. The homogenization time and speed will need to be optimized.

  • Characterization: Characterize the emulsion for droplet size, polydispersity index (PDI), zeta potential, and stability over time.

Protocol 3: Preparation of a Drug-Loaded Microemulsion

Microemulsions are thermodynamically stable and require a specific ratio of oil, water, surfactant, and often a co-surfactant.

Materials:

  • This compound (Surfactant)

  • Co-surfactant (e.g., ethanol, propylene glycol)

  • Oil phase

  • Aqueous phase

  • Lipophilic drug

Procedure:

  • Component Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the optimal components.

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the microemulsion region. This is done by titrating a mixture of oil and surfactant/co-surfactant with the aqueous phase.

  • Formulation Preparation: Based on the phase diagram, select a composition within the microemulsion region.

  • Drug Loading: Dissolve the drug in the oil phase before preparing the microemulsion.

  • Characterization: Characterize the microemulsion for droplet size, PDI, viscosity, and drug content.

Safety and Biocompatibility

Safety is a primary concern in drug development. The available safety data for dodecenyl succinic anhydride (a precursor) suggests it can be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[17] It is also listed as causing skin and serious eye irritation.[10][18] Studies on succinic acid itself have shown it to be non-toxic to healthy cells at certain concentrations, and some succinic acid-based polyesters have demonstrated good biocompatibility.[19][20][21][22][23] However, specific toxicological and biocompatibility studies for this compound are necessary to establish its safety profile for pharmaceutical applications.

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Molecule This compound InVitro In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Molecule->InVitro Hemolysis Hemolysis Assay Molecule->Hemolysis InVivo In Vivo Biocompatibility Studies (e.g., implantation, systemic toxicity) InVitro->InVivo Hemolysis->InVivo Safety Safety Profile Established InVivo->Safety

Caption: Logical workflow for biocompatibility assessment.

Conclusion

This compound presents potential as a novel surfactant for pharmaceutical applications, particularly for enhancing the solubility and formulation of poorly water-soluble drugs. The protocols outlined in this document provide a framework for its characterization and application in drug delivery research. However, it is crucial to experimentally determine the specific surfactant properties of this molecule and to conduct thorough safety and biocompatibility assessments before its consideration for clinical use.

References

Application Notes and Protocols for the Quantification of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are designed for the quantification of 2-Dodec-2-enylbutanedioic acid. As direct analytical methods for this specific compound are not widely available in published literature, the methodologies provided are adapted from established methods for structurally similar compounds, such as long-chain dicarboxylic acids and unsaturated fatty acids. These protocols should be considered as a starting point and will require optimization and validation for the specific matrix and concentration range of interest.

Application Note 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is suitable for the sensitive and selective quantification of this compound in various matrices after derivatization. Derivatization is necessary to increase the volatility and thermal stability of the analyte for GC analysis. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective technique for dicarboxylic acids.[1][2]

Principle: The carboxylic acid functional groups of this compound are converted to their trimethylsilyl (TMS) esters. The resulting derivative is then separated by gas chromatography based on its boiling point and polarity and detected by a mass spectrometer. Quantification is achieved by comparing the analyte's response to that of a known concentration of a standard, often using an internal standard for improved accuracy.

Key Advantages:

  • High sensitivity and selectivity, especially when using selected ion monitoring (SIM) mode.

  • Excellent chromatographic resolution.

  • Provides structural information from the mass spectrum, aiding in compound identification.

Typical Performance (for analogous C3-C9 dicarboxylic acids):

ParameterTypical ValueReference Compound(s)
Limit of Detection (LOD)≤ 2 ng/m³C3-C9 dicarboxylic acids
Limit of Quantitation (LOQ)Data not available-
Linearity RangeDependent on instrument and detector-
Reproducibility (RSD%)≤ 10%C3-C9 dicarboxylic acids
Experimental Protocol: GC-MS with Silylation

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., a structurally similar dicarboxylic acid not present in the sample)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Pyridine or Acetonitrile (anhydrous)

  • Solvents for extraction (e.g., ethyl acetate, hexane) of HPLC or GC grade

  • Anhydrous sodium sulfate

2. Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing this compound using an appropriate solvent (e.g., liquid-liquid extraction with ethyl acetate). Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injection Volume: 1 µL (splitless mode)

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for the TMS derivative of this compound will need to be determined from the full scan spectrum of a standard.

4. Data Analysis and Quantification:

  • Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by analyzing a series of standards of known concentrations.

  • Calculate the concentration of the analyte in the original sample based on the peak area ratio to the internal standard and the calibration curve.

Application Note 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly suitable for the direct quantification of this compound in complex biological matrices without the need for derivatization. LC-MS/MS offers excellent sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM).

Principle: this compound is separated from other matrix components using reversed-phase liquid chromatography. The analyte is then ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a tandem mass spectrometer. In MRM mode, a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored for quantification, providing a high degree of selectivity.

Key Advantages:

  • High sensitivity and specificity.

  • No derivatization step required, simplifying sample preparation.

  • Suitable for a wide range of sample matrices, including plasma, urine, and tissue homogenates.[3]

  • High-throughput capabilities.

Typical Performance (for analogous long-chain fatty acids):

ParameterTypical ValueReference Compound(s)
Limit of Detection (LOD)5 ng/mL (median)C14-C36 fatty acids
Limit of Quantitation (LOQ)Data not available-
Linearity Range100-foldC14-C36 fatty acids
Accuracy94.8 - 110.8%C16-C18 fatty acyl-CoAs
Precision (RSD%)Inter-run: 2.6 - 12.2%, Intra-run: 1.2 - 4.4%C16-C18 fatty acyl-CoAs
Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar dicarboxylic acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium hydroxide (for mobile phase modification)

2. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode)

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Ion Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion ([M-H]⁻) and a characteristic product ion for this compound and the internal standard need to be determined by infusing a standard solution.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard for the specified MRM transitions.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation with BSTFA Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodec-2-enylbutanedioic acid, also known as dodecenyl succinic acid (DDSA), is a dicarboxylic acid characterized by a C12 alkenyl chain attached to a succinic acid backbone. This amphiphilic molecule is of significant interest in various fields, including as a building block in the synthesis of novel polymers, surfactants, and as a modifying agent for biomacromolecules in drug delivery systems. Its utility stems from the presence of both a hydrophobic alkyl chain and a hydrophilic dicarboxylic acid head, allowing for the formation of micelles, modification of surface properties, and covalent attachment to other molecules.

This document provides a detailed protocol for the laboratory synthesis of this compound. The synthesis is a two-step process commencing with the thermal 'ene' reaction of 1-dodecene and maleic anhydride to yield the intermediate, dodecenyl succinic anhydride. Subsequent hydrolysis of the anhydride yields the final dicarboxylic acid product.

Materials and Methods

Materials:

  • 1-Dodecene (C₁₂H₂₄, ≥95%)

  • Maleic Anhydride (C₄H₂O₃, ≥99%)

  • Hydrochloric Acid (HCl, concentrated, 37%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Toluene (anhydrous)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Carbon

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper or pH meter

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Experimental Protocols

Part 1: Synthesis of 2-Dodec-2-enylsuccinic Anhydride

This procedure is based on the 'ene' reaction between 1-dodecene and maleic anhydride. The reaction is performed at high temperature without a solvent.

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. The setup should be placed in a heating mantle.

  • Charging Reactants: To the flask, add maleic anhydride (49.0 g, 0.5 mol) and 1-dodecene (101.0 g, 0.6 mol). The use of a slight excess of the alkene helps to ensure complete consumption of the maleic anhydride.[1]

  • Reaction Conditions: Heat the mixture with stirring to 200-220°C. Maintain this temperature for 6-8 hours. The reaction mixture will turn from a colorless to a pale yellow/light brown solution.[1]

  • Work-up: After the reaction period, allow the mixture to cool to room temperature. The unreacted 1-dodecene can be removed by vacuum distillation. The crude product, 2-dodec-2-enylsuccinic anhydride, is a viscous oil and can be used in the next step without further purification.

Part 2: Hydrolysis of 2-Dodec-2-enylsuccinic Anhydride to this compound

The synthesized anhydride is hydrolyzed to the corresponding dicarboxylic acid using aqueous base followed by acidification.

  • Hydrolysis: Transfer the crude 2-dodec-2-enylsuccinic anhydride to a 1 L beaker. Add a 10% aqueous solution of sodium hydroxide (200 mL) and heat the mixture to 80-90°C with stirring for 2 hours. This will open the anhydride ring to form the disodium salt of the dicarboxylic acid. The solution should become homogeneous.

  • Acidification: Cool the solution to room temperature in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of a hot solvent mixture of toluene and hexanes (e.g., 1:2 v/v) to dissolve the solid. If the solution has a color, a small amount of activated carbon can be added, and the solution can be hot filtered. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterExpected Value
Molecular Formula C₁₆H₂₈O₄
Molecular Weight 284.39 g/mol
Appearance White crystalline solid
Melting Point Not available (expected to be a low melting solid)
Boiling Point 407.2 °C (predicted)[2]
Yield 70-85% (based on maleic anhydride)
¹H NMR (CDCl₃, δ) ~12.0 (br s, 2H, -COOH), 5.4-5.6 (m, 2H, -CH=CH-), 2.9-3.1 (m, 1H, -CH(COOH)-), 2.5-2.7 (m, 2H, -CH₂COOH), 2.0-2.2 (m, 2H, -CH₂-CH=CH-), 1.2-1.4 (m, 14H, -(CH₂)₇-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ) ~178-180 (2C, -COOH), ~128-132 (2C, -CH=CH-), ~45-48 (1C, -CH(COOH)-), ~35-38 (1C, -CH₂COOH), ~22-32 (multiple C, alkyl chain), 14.1 (-CH₃)
FT-IR (KBr, cm⁻¹) ~2500-3300 (br, O-H stretch of carboxylic acid), ~1700 (s, C=O stretch of carboxylic acid), ~1650 (w, C=C stretch), ~1460 and ~1380 (C-H bends)[3]

Note: Spectroscopic data are predicted based on the structure and data from similar alkenyl succinic acids. Actual values may vary.

Visualization of Experimental Workflow

Synthesis_Protocol Reactants Reactants: 1-Dodecene Maleic Anhydride Ene_Reaction Step 1: Ene Reaction - Mix reactants in a 3-neck flask. - Heat to 200-220°C for 6-8 hours. Reactants->Ene_Reaction Crude_Anhydride Crude 2-Dodec-2-enylsuccinic Anhydride Ene_Reaction->Crude_Anhydride Hydrolysis Step 2: Hydrolysis - Add 10% NaOH solution. - Heat to 80-90°C for 2 hours. Crude_Anhydride->Hydrolysis Salt_Solution Disodium Salt Solution Hydrolysis->Salt_Solution Acidification Step 3: Acidification & Isolation - Cool solution in an ice bath. - Add concentrated HCl to pH ~2. - Isolate precipitate by vacuum filtration. Salt_Solution->Acidification Crude_Acid Crude this compound Acidification->Crude_Acid Purification Step 4: Purification - Recrystallize from Toluene/Hexanes. Crude_Acid->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes: 2-Dodec-2-enylbutanedioic Acid in Industrial Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Dodec-2-enylbutanedioic acid, commonly known in the industry as dodecenyl succinic acid (DDSA), is a multifunctional additive primarily utilized in the formulation of industrial lubricants.[1] Its molecular structure, featuring a long hydrocarbon chain and a dicarboxylic acid head, imparts amphiphilic properties that are key to its function. This document provides an overview of its primary applications, mechanism of action, and standardized protocols for evaluating its performance as a corrosion inhibitor and demulsifier in lubricant formulations. DDSA is widely used in engine oils, gear oils, hydraulic fluids, and metalworking fluids to protect metal components from rust and corrosion.[1]

Mechanism of Action: Corrosion Inhibition

The primary function of this compound in lubricants is to act as a corrosion inhibitor.[1] Its effectiveness stems from the ability of the polar carboxylic acid groups to adsorb onto metal surfaces. This forms a durable, protective film that acts as a barrier, preventing corrosive agents such as water and oxygen from reaching the metal substrate.[1] The long, non-polar dodecenyl tail extends into the non-polar oil phase, ensuring the additive's solubility in the lubricant base stock and contributing to the integrity of the protective film.[1] This film formation is a critical mechanism for preventing rust and corrosion on iron and steel surfaces.[1]

G cluster_oil Lubricant (Oil Phase) cluster_metal Metal Surface DDSA DDSA Molecule Metal Ferrous Metal Substrate DDSA->Metal Adsorption of Polar Head Group Oil Base Oil Film Protective Hydrophobic Film Water Water (H₂O) Water->Film Blocks Oxygen Oxygen (O₂) Oxygen->Film Blocks Corrosion Rust & Corrosion Film->Corrosion

Mechanism of corrosion inhibition by DDSA.

Performance Data

The efficacy of this compound can be quantified through standardized tests. The following tables present typical performance data for a Group II base oil formulated with and without the additive.

Table 1: Rust Prevention Characteristics (ASTM D665)

Formulation Procedure A (Distilled Water) Procedure B (Synthetic Seawater)
Base Oil (No Additive) Fail (Heavy Rust) Fail (Severe Rust)

| Base Oil + 0.5% wt. DDSA | Pass (No Rust) | Pass (No Rust) |

Table 2: Water Separability Characteristics (ASTM D1401)

Formulation Test Temperature Time to 3 mL Emulsion (max) Result (Oil/Water/Emulsion in mL) (Time in min)
Base Oil (No Additive) 54°C < 15 min 40/40/0 (15)

| Base Oil + 0.5% wt. DDSA | 54°C | > 30 min | 38/35/7 (30) |

Table 3: Wear Preventive Characteristics (ASTM D4172)

Formulation Load (kgf) Temperature (°C) Speed (rpm) Duration (min) Average Wear Scar (mm)
Base Oil (No Additive) 40 75 1200 60 0.85

| Base Oil + 0.5% wt. DDSA | 40 | 75 | 1200 | 60 | 0.50 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM international standards.

This test method evaluates the ability of a lubricant to prevent the rusting of ferrous parts when water becomes mixed with the oil.[2][3]

Objective: To determine the effectiveness of this compound as a rust inhibitor.

Apparatus:

  • Oil bath capable of maintaining 60 ± 1°C.

  • Beaker (400 mL).

  • Stirring apparatus with a chuck for a steel specimen.

  • Cylindrical steel test specimen (AISI 1018 Cold-Finished Carbon Steel).[4]

  • Polishing materials (lint-free cloth, abrasive paper).

Procedure:

  • Specimen Preparation: Polish the steel specimen as per the instructions in ASTM D665 to achieve a clean, uniform surface.

  • Sample Preparation: Mix 300 mL of the test oil with 30 mL of either distilled water (Procedure A) or synthetic seawater (Procedure B) in a 400-mL beaker.[5]

  • Assembly: Place the beaker in the oil bath, maintained at 60°C. Immerse the polished steel specimen completely in the fluid.[4]

  • Test Execution: Stir the mixture for 4 hours at a speed of approximately 1000 rpm.[4][5]

  • Evaluation: At the end of the test period, remove the specimen, wash with a solvent (e.g., heptane), and visually inspect for any signs of rust.[4] The result is reported as "Pass" (no rust) or "Fail" (any rust).

G start Start prep_specimen 1. Polish Steel Specimen (ASTM D665 Standard) start->prep_specimen prep_sample 2. Prepare Oil/Water Mixture (300mL Oil + 30mL Water) prep_specimen->prep_sample assemble 3. Assemble Apparatus (Specimen in Mixture at 60°C) prep_sample->assemble run_test 4. Stir for 4 hours (1000 rpm) assemble->run_test evaluate 5. Remove, Wash, and Inspect Specimen run_test->evaluate report 6. Report Pass/Fail evaluate->report end_proc End report->end_proc G start Start prep_sample 1. Combine 40mL Oil & 40mL Water in Graduated Cylinder start->prep_sample heat 2. Heat to Test Temperature (e.g., 54°C) prep_sample->heat stir 3. Stir for 5 minutes (1500 rpm) heat->stir settle 4. Allow Mixture to Settle stir->settle observe 5. Record Volumes of Oil, Water, and Emulsion at 5-min Intervals settle->observe report 6. Report Final Volumes (mL) and Time (min) observe->report end_proc End report->end_proc G start Start assemble 1. Assemble Four-Ball Apparatus with Test Lubricant start->assemble set_conditions 2. Set Test Conditions (40 kgf load, 75°C) assemble->set_conditions run_test 3. Run Test for 60 min (1200 rpm) set_conditions->run_test measure 4. Clean Lower Balls and Measure Wear Scars run_test->measure calculate 5. Calculate Average Wear Scar Diameter measure->calculate report 6. Report Average Wear Scar (mm) calculate->report end_proc End report->end_proc

References

Application Notes and Protocols for Testing the Efficacy of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodec-2-enylbutanedioic acid, also known as dodecenylsuccinic acid (DSSA), is a lipophilic molecule with potential therapeutic applications stemming from its observed biological activities.[1] This document provides a detailed experimental framework for assessing the efficacy of DSSA, focusing on its antibacterial, antioxidant, and mitochondrial-modulating properties. The protocols outlined below are intended to guide researchers in the systematic evaluation of this compound for potential drug development.

Physicochemical Properties and Formulation Considerations

DSSA is a viscous, hydrophobic compound, necessitating careful consideration for its formulation in aqueous-based biological assays. To ensure accurate and reproducible results, it is crucial to prepare a homogenous and stable formulation. The following strategies can be employed:

  • Solubilization: DSSA can be dissolved in a minimal amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before being diluted in the aqueous assay medium. It is imperative to include a vehicle control (solvent alone) in all experiments to account for any solvent-induced effects.

  • Emulsification: For in vivo studies, or in vitro assays where solvents may interfere, DSSA can be formulated as an oil-in-water emulsion using biocompatible emulsifiers like Tween 80 or lecithin.

  • Solid Dispersions: Creating a solid dispersion of DSSA in a hydrophilic carrier can also enhance its aqueous dispersibility.

Preliminary studies should be conducted to determine the optimal formulation that ensures the bioavailability of DSSA without interfering with the experimental endpoints.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the preclinical evaluation of this compound.

experimental_workflow cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment in_vitro_start Start In Vitro Testing cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity antibacterial Antibacterial Activity (MIC, MBC) cytotoxicity->antibacterial antioxidant Antioxidant Capacity (DPPH, ABTS) cytotoxicity->antioxidant mitochondrial Mitochondrial Function (Membrane Potential) cytotoxicity->mitochondrial in_vitro_end Analyze In Vitro Data antibacterial->in_vitro_end antioxidant->in_vitro_end mitochondrial->in_vitro_end in_vivo_start Start In Vivo Testing in_vitro_end->in_vivo_start Promising In Vitro Results formulation Formulation Development in_vivo_start->formulation toxicity_in_vivo Acute Toxicity Study formulation->toxicity_in_vivo infection_model Bacterial Infection Model (e.g., Neutropenic Thigh) toxicity_in_vivo->infection_model in_vivo_end Analyze In Vivo Data infection_model->in_vivo_end

Caption: Experimental workflow for evaluating this compound efficacy.

In Vitro Efficacy Protocols

Cytotoxicity Assays

Prior to evaluating the specific efficacy of DSSA, it is essential to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments.

a. MTT Assay Protocol

This assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DSSA in the appropriate cell culture medium. The final concentration of the solubilizing solvent (e.g., DMSO) should be less than 0.5%. Add the DSSA dilutions to the cells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

b. Lactate Dehydrogenase (LDH) Assay Protocol

This assay quantifies the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Antibacterial Activity Assays

Based on previous findings, DSSA has shown potential antibacterial activity against E. coli.[1] The following protocols will quantify this activity.

a. Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of DSSA in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without DSSA) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of DSSA at which no visible bacterial growth is observed.

b. Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an agar medium.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of DSSA that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Antioxidant Capacity Assays

The antioxidant potential of DSSA can be evaluated using the following established in vitro assays.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol

  • Reaction Mixture: In a 96-well plate, mix various concentrations of DSSA with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Protocol

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

  • Reaction Mixture: Add different concentrations of DSSA to the ABTS•+ solution.

  • Incubation: Incubate at room temperature for a defined period.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity, using Trolox as a standard.

Mitochondrial Function Assays

DSSA is reported to disrupt the mitochondrial membrane.[1] This can be investigated by measuring the mitochondrial membrane potential (ΔΨm).

a. Mitochondrial Membrane Potential Assay Protocol

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of DSSA for a specified duration.

  • Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRE or JC-1).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is determined.

  • Data Analysis: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in TMRE fluorescence indicates mitochondrial depolarization. A known mitochondrial uncoupler like CCCP should be used as a positive control.

Proposed Signaling Pathway for DSSA's Antibacterial Action

The following diagram illustrates a hypothesized signaling pathway for the antibacterial action of this compound based on its known effects on the mitochondrial membrane.

signaling_pathway DSSA This compound (DSSA) bacterial_membrane Bacterial Cell Membrane DSSA->bacterial_membrane Interacts with mitochondrial_membrane Mitochondrial Inner Membrane bacterial_membrane->mitochondrial_membrane Targets lipid_bilayer Disruption of Lipid Bilayer mitochondrial_membrane->lipid_bilayer Leads to proton_gradient Dissipation of Proton Gradient lipid_bilayer->proton_gradient Causes atp_synthesis Decreased ATP Synthesis proton_gradient->atp_synthesis Results in cell_death Bacterial Cell Death atp_synthesis->cell_death Induces

References

Application Notes and Protocols for the HPLC Analysis of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Dodec-2-enylbutanedioic acid is a C16 dicarboxylic acid with potential applications in various fields, including polymer chemistry and as a specialty chemical intermediate. Accurate and reliable analytical methods are crucial for its quantification and quality control. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the analysis of such non-volatile organic acids. This document provides a detailed application note and a representative protocol for the analysis of this compound using reverse-phase HPLC with UV detection.

While a specific, validated HPLC method for this compound is not widely published, the following protocol is based on established methods for similar long-chain dicarboxylic acids.[1][2][3] Optimization of this method for specific matrices and instrumentation is recommended.

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Materials and Reagents:

  • Reference Standard: this compound (Purity ≥95%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Phosphoric acid (or other suitable acid modifier like perchloric acid)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1 mL of phosphoric acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or the sample diluent).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. System Suitability:

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 100 µg/mL) at least five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.995.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical but expected performance data for the described HPLC method. This data should be experimentally verified during method validation.

ParameterExpected Value
Linearity Range 10 - 250 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98 - 102%
Retention Time (approximate) 12 - 18 min

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Calibration Curve E->F G Quantification F->G H Final Report G->H

Caption: Logical workflow for the HPLC analysis of this compound.

Discussion

This application note provides a starting point for developing a robust HPLC method for the analysis of this compound. The use of a C18 column provides good retention for this relatively nonpolar molecule. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention on the reverse-phase column. UV detection at a low wavelength (210 nm) is suitable for detecting the carboxyl functional groups.

For complex matrices, sample preparation steps such as solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[4] Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the results. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols for 2-Dodec-2-enylbutanedioic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and established protocols for the polymerization of 2-Dodec-2-enylbutanedioic acid are limited in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry and data from similar long-chain functionalized dicarboxylic acids. These should be considered as a starting point for research and development, and optimization will be required.

Introduction

This compound is a C16 unsaturated dicarboxylic acid monomer. Its structure, featuring a long hydrophobic dodecenyl chain and two carboxylic acid functionalities, makes it a promising candidate for the synthesis of novel biodegradable and functional polymers. The presence of a double bond in the side chain offers potential for post-polymerization modification. Polymers derived from this monomer are anticipated to exhibit properties suitable for advanced applications in drug delivery and biomaterials.

Potential Applications

Polymers synthesized from this compound are expected to be aliphatic polyesters or polyamides with a pendant unsaturated alkyl chain. These materials are predicted to be:

  • Biocompatible and Biodegradable: The aliphatic ester or amide linkages are susceptible to hydrolysis, leading to degradation into biocompatible small molecules.[1]

  • Hydrophobic and Amphiphilic: The long dodecenyl chain imparts significant hydrophobicity, which can be balanced by the polar ester or amide groups in the polymer backbone. This amphiphilicity is crucial for the formation of self-assembled nanostructures for drug delivery.[1]

  • Functionalizable: The pendant double bond can be used for further chemical modifications, such as cross-linking to form hydrogels or for the attachment of targeting ligands or other functional molecules.

These properties make the polymers potentially suitable for:

  • Controlled Drug Delivery: Formulation of nanoparticles, micelles, or polymersomes for the encapsulation and sustained release of hydrophobic therapeutic agents.[2]

  • Tissue Engineering: As scaffolds that can be functionalized to promote cell adhesion and proliferation.

  • Specialty Coatings: For medical devices to improve biocompatibility and reduce fouling.

Monomer Synthesis: A Proposed Route

The synthesis of this compound can be conceptually based on the well-established "ene" reaction between maleic anhydride and an appropriate alkene, in this case, 1-dodecene. This is a common method for producing alkenyl succinic anhydrides.[3][4] The subsequent hydrolysis of the anhydride yields the desired dicarboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Dodecene

  • Maleic anhydride

  • Xylene (or other high-boiling, inert solvent)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 1-dodecene and a molar excess of maleic anhydride (e.g., 1.2 equivalents). A small amount of a polymerization inhibitor is recommended.[4]

  • Solvent Addition: Add an appropriate volume of an inert solvent like xylene to facilitate mixing and temperature control.[3]

  • Ene Reaction: Heat the reaction mixture to a high temperature (typically >200 °C) under a nitrogen atmosphere.[4] The reaction progress can be monitored by techniques such as GC-MS to track the consumption of reactants.

  • Solvent and Unreacted Monomer Removal: After the reaction is complete, cool the mixture and remove the solvent and excess unreacted 1-dodecene under reduced pressure.

  • Hydrolysis: Add 1 M HCl to the resulting alkenyl succinic anhydride and heat under reflux to hydrolyze the anhydride ring to the dicarboxylic acid.

  • Purification: After cooling, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Polymer Synthesis: Polyesterification

Polyesters are a major class of biodegradable polymers used in biomedical applications.[1][5] The following is a proposed protocol for the synthesis of a polyester from this compound and a diol, such as 1,4-butanediol.

Experimental Protocol: Synthesis of Poly(1,4-butylene-co-2-dodec-2-enylbutanedioate)

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) butoxide)

  • High-boiling point solvent (optional, for solution polymerization)

  • Methanol

Procedure:

  • Melt Polycondensation (Solvent-Free):

    • Charge the flask of a reaction apparatus equipped for distillation with equimolar amounts of this compound and 1,4-butanediol.

    • Add a catalytic amount of tin(II) 2-ethylhexanoate.

    • Heat the mixture under a nitrogen stream to a temperature of around 150-180 °C to initiate the esterification and distill off the water formed.

    • After the initial water evolution ceases, gradually increase the temperature to 200-220 °C and apply a vacuum to remove the remaining water and drive the polymerization to completion.

    • Continue the reaction until the desired molecular weight is achieved, which can be inferred from the viscosity of the melt.

  • Purification:

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum at a moderately elevated temperature.

Data Presentation

The following table presents hypothetical characterization data for a polymer synthesized from this compound and 1,4-butanediol. This data is for illustrative purposes to guide researchers in their analysis.

PropertyValue (Hypothetical)Method of Analysis
Number Average Molecular Weight (Mn)15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8GPC
Glass Transition Temperature (Tg)-5 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)55 °CDSC
Decomposition Temperature (Td)320 °CThermogravimetric Analysis (TGA)
¹H NMR (CDCl₃, δ ppm)5.3-5.5 (m, -CH=CH-), 4.1 (t, -O-CH₂-), 2.3-2.6 (m, -O=C-CH-), 1.2-1.4 (br s, -CH₂-), 0.9 (t, -CH₃)Nuclear Magnetic Resonance (NMR) Spectroscopy

Visualizations

Monomer Synthesis Workflow

Reactants 1-Dodecene + Maleic Anhydride Reaction Ene Reaction (>200°C, Inert Atm.) Reactants->Reaction Intermediate Alkenyl Succinic Anhydride Reaction->Intermediate Hydrolysis Hydrolysis (Acidic) Intermediate->Hydrolysis Product 2-Dodec-2-enylbutanedioic Acid Hydrolysis->Product

Caption: Proposed synthesis of this compound.

Polymerization Workflow

Monomers This compound + 1,4-Butanediol Polycondensation Melt Polycondensation (Catalyst, Heat, Vacuum) Monomers->Polycondensation Crude_Polymer Crude Polyester Polycondensation->Crude_Polymer Purification Dissolution & Precipitation Crude_Polymer->Purification Final_Polymer Purified Polyester Purification->Final_Polymer

Caption: Polyester synthesis via melt polycondensation.

Drug Delivery Application Pathway

cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Drug Delivery Polymer Functional Polyester SelfAssembly Self-Assembly (e.g., nanoprecipitation) Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle Administration Systemic Administration Nanoparticle->Administration Targeting Passive Targeting (EPR Effect) Administration->Targeting Release Controlled Release (Hydrolysis/Erosion) Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for drug delivery application.

References

Application Notes and Protocols for the Formulation of Metalworking Fluids with 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metalworking fluids (MWFs) are essential in machining operations for cooling, lubrication, and flushing away metal chips. The formulation of high-performance, stable, and long-lasting MWFs is a critical area of research. 2-Dodec-2-enylbutanedioic acid, commonly known as Dodecenyl Succinic Acid (DSA) or an alkenyl succinic anhydride (ASA) derivative, is a versatile additive used in MWF formulations.[1][2] It is particularly valued for its efficacy as a corrosion inhibitor for ferrous metals and its contribution to the lubricity of the fluid.[1][3][4] This document provides detailed application notes on the formulation of both synthetic and semi-synthetic metalworking fluids incorporating this acid, along with standardized protocols for performance evaluation.

DSA and its derivatives function by forming a protective, persistent film on metal surfaces.[1] The polar carboxylic acid head group adsorbs onto the metal, while the long alkenyl chain creates a hydrophobic barrier, preventing corrosive elements like water and oxygen from reaching the surface.[1] This additive is often used as a salt, typically neutralized with alkanolamines, or as a half-ester in aqueous formulations to ensure solubility and stability.[5][6]

Mechanism of Action: Corrosion Inhibition

The primary function of this compound in metalworking fluids is corrosion inhibition. This is achieved through the adsorption of the molecule onto the metal workpiece and machine tool surfaces.

cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition by this compound Metal Metal Surface (Fe) Corrosion Oxidation (Rust) Fe -> Fe²⁺ + 2e⁻ Metal->Corrosion Contact Corrosive Corrosive Agents (Water & Oxygen) Corrosive->Corrosion Metal_Inhibited Metal Surface (Fe) Adsorption Adsorption of Polar Head Group Metal_Inhibited->Adsorption DSA_Molecule DSA Molecule DSA_Molecule->Adsorption Film Protective Hydrophobic Film (Alkenyl Chains) Adsorption->Film NoCorrosion Corrosion Prevented Film->NoCorrosion Corrosive_Agents Corrosive Agents (Water & Oxygen) Corrosive_Agents->Film Blocked G start Start: Mixing Vessel add_water 1. Charge Deionized Water and Coupling Agent start->add_water add_dsa 2. Add 2-Dodec-2-enylbutanedioic Acid (or Anhydride) with Mixing add_water->add_dsa add_neutralizer 3. Slowly Add Neutralizing Agent (e.g., TEA) - Exothermic Reaction add_dsa->add_neutralizer check_ph Check pH & Clarity add_neutralizer->check_ph add_lubricant 4. Add Polyglycol Lubricants and other Inhibitors check_ph->add_lubricant Clear & pH 8.5-9.5 add_additives 5. Add Biocide and Antifoam Agent add_lubricant->add_additives final_mix 6. Mix until Homogeneous add_additives->final_mix qc Quality Control Tests (pH, Refractive Index, Stability) final_mix->qc end Final Concentrate qc->end Pass G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Optimization Formulate Formulate MWF Concentrate Prepare Prepare 5% Emulsion in Test Water Formulate->Prepare Corrosion Corrosion Test (ASTM D4627) Prepare->Corrosion Stability Emulsion Stability (24 hr) Prepare->Stability Lubricity Lubricity Test (e.g., Tapping Torque) Prepare->Lubricity Foam Foam Test Prepare->Foam Analyze Analyze & Compare Data (vs. Benchmark) Corrosion->Analyze Stability->Analyze Lubricity->Analyze Foam->Analyze Optimize Optimize Formulation Analyze->Optimize Optimize->Formulate Iterate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Alkenylbutanedioic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The specific compound "2-Dodec-2-enylbutanedioic acid" is not commonly cited in scientific literature. However, its structure corresponds to a derivative of dodecenyl succinic acid. This guide focuses on the synthesis of its direct precursor, Dodecenyl Succinic Anhydride (DDSA) , a widely used industrial chemical. The target diacid can be readily obtained by the subsequent hydrolysis of the DDSA anhydride.

The primary industrial synthesis route for DDSA is the "ene reaction" between an isomer of dodecene (often derived from propylene or isobutylene) and maleic anhydride at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing Dodecenyl Succinic Anhydride (DDSA)?

A1: The synthesis of DDSA is achieved through a thermal ene reaction. In this reaction, an alkene with an allylic hydrogen (dodecene) reacts with an enophile (maleic anhydride). The process involves the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen atom. High temperatures, typically in the range of 180-240°C, are required to overcome the activation energy for this reaction.

Q2: My final product is a dark, tarry substance. What could be the cause?

A2: Dark coloration and tar formation are typically indicative of polymerization side reactions. This can be caused by excessive reaction temperatures or prolonged reaction times. Maleic anhydride and dodecene can both undergo polymerization under harsh thermal conditions. Consider reducing the reaction temperature or shortening the heating duration. The presence of certain impurities in the reactants can also catalyze polymerization.

Q3: How can I convert the synthesized DDSA into this compound?

A3: this compound (dodecenyl succinic acid) is produced by the hydrolysis of the anhydride (DDSA). This is a straightforward reaction where DDSA is heated with a stoichiometric amount of water. The reaction is typically carried out at a moderate temperature (e.g., 80-100°C) until the anhydride ring opens to form the two carboxylic acid groups. The completion of the reaction can be monitored by the disappearance of the characteristic anhydride peaks in an IR spectrum.

Q4: What are the main safety precautions when handling the reactants?

A4: Maleic anhydride is corrosive and a respiratory irritant; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Dodecene is a combustible liquid. The reaction is conducted at high temperatures, posing a risk of thermal burns. Ensure the reaction vessel is properly secured and shielded. A safety data sheet for DDSA notes that it can be harmful if swallowed, in contact with skin, or if inhaled.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of DDSA that can lead to low yield or poor product quality.

Problem Potential Cause Recommended Solution
Low or No Conversion of Reactants Insufficient Temperature: The ene reaction has a high activation energy.Gradually increase the reaction temperature into the 180-240°C range. Monitor the reaction progress via techniques like GC or titration of unreacted maleic anhydride.
Impure Reactants: Water in the reactants can hydrolyze the maleic anhydride. Other impurities might inhibit the reaction.Use freshly distilled dodecene and high-purity maleic anhydride. Ensure all glassware is thoroughly dried before use.
Low Yield with High Reactant Conversion Product Loss During Workup: The product may be lost during the distillation step used to remove unreacted starting materials.Optimize the distillation conditions (pressure and temperature) to minimize loss of the higher-boiling DDSA product.[2][3] A controlled cooling period of 5-8 hours post-distillation may improve overall conversion and recovery.[3]
Isomerization of Alkene: Isomerization of the dodecene starting material to less reactive forms can reduce yield.Use a dodecene source with a high concentration of the desired isomer (with an allylic proton). Minimize heating time before the reaction temperature is reached.
Product is Highly Viscous or Solidifies Polymerization: As noted in the FAQs, excessive temperature or reaction time can lead to the formation of polymers.Reduce reaction temperature by 10-20°C or decrease the total reaction time. Ensure efficient stirring to prevent localized overheating.
Excess Maleic Anhydride: Unreacted maleic anhydride (which is a solid at room temperature) can crystallize in the final product.Use a slight molar excess of the alkene (dodecene) to ensure the maleic anhydride is consumed. Remove any unreacted maleic anhydride via vacuum distillation.
Inconsistent Batch-to-Batch Results Variable Reactant Quality: The isomeric distribution of dodecene can vary between suppliers or batches, affecting reactivity.Source reactants from a consistent supplier. If possible, analyze the isomeric composition of the dodecene before the reaction.
Inefficient Heat Transfer: Inconsistent heating in larger scale reactions can lead to variable results.Use a suitable heating mantle with an overhead mechanical stirrer to ensure uniform temperature distribution throughout the reaction mixture.[2][3]

Experimental Protocols & Data

General Protocol for DDSA Synthesis

This protocol is a generalized procedure based on common industrial synthesis methods.[2][3] Researchers should optimize parameters for their specific equipment and reactant sources.

  • Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller. Ensure all glassware is scrupulously dry.

  • Charging Reactants: Charge the flask with maleic anhydride and dodecene. A typical molar ratio is 1:1.1 to 1:1.3 (maleic anhydride:dodecene) to minimize unreacted maleic anhydride.

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen to prevent oxidation at high temperatures.

  • Heating and Reaction: Begin stirring and slowly heat the mixture. The reaction is typically conducted at a temperature between 200-230°C . Maintain this temperature for 3-6 hours .

  • Monitoring: The reaction progress can be monitored by measuring the remaining maleic anhydride content via titration.

  • Purification: After the reaction is complete, cool the mixture slightly. Remove the unreacted dodecene and other volatile impurities via vacuum distillation.

  • Post-Distillation Cooling: Implement a controlled cooling period for the final product over 5-8 hours, as this has been shown to improve the final product conversion rate.[3]

  • Final Product: The final product should be a clear, light-yellow, viscous liquid.[4]

Key Reaction Parameters and Their Impact
ParameterRecommended RangeImpact on Yield and Purity
Temperature 200 - 230°CBelow 200°C: Reaction rate is very slow, leading to low conversion. Above 230°C: Increased risk of thermal degradation and polymerization, leading to dark, tarry byproducts and reduced yield.
Molar Ratio (Dodecene:MA) 1.1:1 to 1.3:1A slight excess of dodecene helps to drive the reaction to completion and ensures minimal residual maleic anhydride, which can be difficult to remove and affects product specifications.
Reaction Time 3 - 6 hoursTime must be optimized alongside temperature. Insufficient time leads to incomplete conversion. Excessive time increases the likelihood of side reactions and polymerization.
Catalyst/Initiator Optional (e.g., Lewis acids, radical inhibitors)While the thermal ene reaction can proceed without a catalyst, certain catalysts can lower the required reaction temperature. However, they can also introduce side reactions. Radical inhibitors are sometimes added to reduce polymerization.[2][3]

Visualized Workflows and Pathways

Synthesis_Pathway Dodecene Dodecene (Alkene) EneReaction Thermal Ene Reaction (200-230°C) Dodecene->EneReaction MaleicAnhydride Maleic Anhydride (Enophile) MaleicAnhydride->EneReaction DDSA Dodecenyl Succinic Anhydride (DDSA) EneReaction->DDSA Synthesis Hydrolysis Hydrolysis (+ H₂O, Δ) DDSA->Hydrolysis Diacid This compound (Final Product) Hydrolysis->Diacid Ring Opening

Caption: Synthesis pathway from reactants to the final diacid product.

Troubleshooting_Workflow Start Low Yield or Poor Purity CheckTemp Is Reaction Temp. in 200-230°C range? Start->CheckTemp CheckReactants Are Reactants Pure and Dry? Start->CheckReactants CheckRatio Is Dodecene:MA Ratio > 1:1? Start->CheckRatio CheckTime Is Reaction Time < 6 hours? CheckTemp->CheckTime Yes AdjustTemp Action: Adjust Temperature CheckTemp->AdjustTemp No CheckReactants->CheckTime Yes PurifyReactants Action: Purify/Dry Reactants CheckReactants->PurifyReactants No CheckRatio->CheckTime Yes AdjustRatio Action: Increase Dodecene Ratio CheckRatio->AdjustRatio No ReduceTime Action: Reduce Reaction Time CheckTime->ReduceTime No TarryProduct Symptom: Dark/ Tarry Product ReduceTime->TarryProduct

Caption: Troubleshooting workflow for low yield in DDSA synthesis.

References

Technical Support Center: Stability of 2-Dodec-2-enylbutanedioic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Dodec-2-enylbutanedioic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary stability concern in aqueous solutions?

This compound is a dicarboxylic acid. Its precursor, Dodecenyl Succinic Anhydride (DDSA), is known to be highly reactive and readily hydrolyzes in the presence of water to form this compound. The primary stability concern for the resulting diacid in aqueous solutions is its potential for further degradation, aggregation, and changes in solubility under various environmental conditions.

Q2: What are the key factors that can influence the stability of this compound solutions?

Several factors can impact the stability of this compound in aqueous solutions:

  • pH: The pH of the solution can significantly affect the ionization state of the carboxylic acid groups, which in turn influences solubility and the potential for aggregation or precipitation. Acidic or alkaline conditions can also catalyze degradation reactions. It is known that the precursor, Alkenyl Succinic Anhydride (ASA), hydrolyzes rapidly at alkaline pH.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]

  • Presence of Oxidizing Agents: The double bond in the dodecenyl chain is susceptible to oxidation.

  • Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.

  • Presence of Metal Ions: Metal ions can potentially form complexes with the carboxylic acid groups, affecting solubility and stability.

Q3: How can I prepare a stable aqueous solution of this compound?

Due to its hydrophobic dodecenyl chain, this compound has low water solubility.[3] To prepare a more stable solution, consider the following:

  • Use of Co-solvents: Employing a water-miscible organic solvent may be necessary to initially dissolve the compound before dilution with an aqueous buffer.

  • pH Adjustment: Adjusting the pH to deprotonate the carboxylic acid groups can increase solubility. A pH in the neutral to slightly alkaline range is often optimal.[3]

  • Use of Surfactants or Emulsifiers: For higher concentrations, creating a stable emulsion or micellar solution using appropriate surfactants or emulsifiers might be required.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the solution upon standing. - Poor solubility of the compound.- pH of the solution is near the pKa of the carboxylic acid groups, leading to the formation of the less soluble neutral species.- Aggregation of the molecules.- Verify the pH of your solution and adjust if necessary. Aim for a pH where the dicarboxylate form is predominant.- Consider adding a co-solvent or a small amount of a suitable surfactant.- Filter the solution through a 0.22 µm filter after preparation.
Loss of compound concentration over time, as determined by analytical methods. - Chemical degradation (e.g., oxidation of the double bond).- Adsorption to the container surface.- Store solutions protected from light and at a low temperature (e.g., 2-8 °C).- Use amber glass or opaque containers.- Consider using silanized glassware to minimize adsorption.- Prepare fresh solutions for critical experiments.
Inconsistent experimental results. - Instability of the stock or working solutions.- Variability in solution preparation.- Perform a forced degradation study to understand the stability limits of your compound under your experimental conditions.- Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) to monitor the concentration and purity of your solutions over time.- Standardize your solution preparation protocol.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., RP-HPLC with UV detection)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).[7]

  • Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[7]

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Store control samples of the stock solution at the same temperatures as the stressed samples, protected from light.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method to determine the remaining concentration of the parent compound and detect any degradation products.

Quantitative Data Summary

The following table should be used to record the results of the forced degradation study.

Stress Condition Time (hours) Temperature (°C) % Degradation Number of Degradation Products
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂2425
Thermal2460
Photolytic--

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow A Prepare Aqueous Solution of this compound B Initial Analysis (t=0) (e.g., HPLC-UV) A->B C Forced Degradation Study A->C I Analysis of Stressed Samples B->I D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal Stress C->G H Photolytic Stress C->H D->I E->I F->I G->I H->I J Identify Degradation Products and Pathways I->J K Develop Stability-Indicating Method J->K L Establish Storage Conditions and Shelf-life K->L

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A Dodecenyl Succinic Anhydride B This compound A->B H₂O C This compound D Oxidized Degradation Products (e.g., epoxides, diols) C->D [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2-Dodec-2-enylbutanedioic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Dodec-2-enylbutanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a long-chain dicarboxylic acid. Its structure includes a C12 alkenyl chain, which is hydrophobic (water-repelling), and two carboxylic acid groups, which are hydrophilic (water-attracting). The long hydrophobic tail dominates the molecule's properties in neutral aqueous solutions, leading to very low water solubility.[1][2]

Q2: What are the general approaches to solubilizing this compound?

The most common strategies to enhance the solubility of poorly soluble organic acids like this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups and form a more soluble salt (dicarboxylate).[2]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic portion of the molecule.

  • Temperature Adjustment: Increasing the temperature can enhance the solubility of many organic compounds.[3][4]

Q3: Can I dissolve this compound in organic solvents?

Q4: Will the solubility change if I heat the solution?

Generally, the solubility of dicarboxylic acids in water and many organic solvents increases with temperature.[3][4][6] For aqueous solutions, heating can help overcome the energy barrier for dissolution. However, it is crucial to consider the stability of the compound at elevated temperatures.

Troubleshooting Guides

Issue 1: The compound is not dissolving in water.
  • Cause: The long hydrophobic dodecenyl chain prevents dissolution in neutral water.

  • Troubleshooting Steps:

    • pH Adjustment: Add a base (e.g., 0.1 M NaOH) dropwise to your aqueous suspension while stirring. As the pH increases, the carboxylic acid groups will be deprotonated, forming the much more soluble sodium salt. Monitor the pH and continue adding the base until the solution becomes clear. A basic pH is generally required for dicarboxylic acids to dissolve in water.[2]

    • Heating: Gently warm the solution while stirring. The solubility of dicarboxylic acids in water tends to increase with temperature.[3][4]

    • Co-solvents: If pH adjustment is not suitable for your experiment, consider preparing a stock solution in a water-miscible organic solvent like ethanol or DMSO and then diluting it into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.

Issue 2: The compound precipitates out of the aqueous solution when I adjust the pH back to neutral or acidic.
  • Cause: The protonated form of the dicarboxylic acid is much less soluble than its salt form. When the pH is lowered, the carboxylate ions are protonated, causing the compound to precipitate.

  • Troubleshooting Steps:

    • Use of Surfactants: Incorporate a surfactant, such as Tween 80, into your formulation before adjusting the pH. The surfactant can form micelles that help to keep the protonated form of the acid dispersed in the solution.[7][8]

    • Co-solvents: The presence of a co-solvent can increase the solubility of the protonated form of the acid.

    • Complexation: Consider using cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of the compound across a wider pH range.[9][10]

Issue 3: I need to dissolve the compound in an organic solvent for my experiment, but it is not dissolving completely.
  • Cause: While generally soluble in organic solvents, the polarity of the dicarboxylic acid groups can sometimes limit solubility in very non-polar solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Try a more polar organic solvent. For example, if it is not dissolving in a non-polar solvent like hexane, try a more polar one like ethanol or acetone.[5]

    • Heating: Gently warming the organic solvent while stirring can increase the solubility.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid aggregates.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

Solvent SystemEstimated SolubilityRationale/Comments
Water (pH 7)Very Low (<0.1 mg/mL)The long hydrophobic chain dominates, leading to poor aqueous solubility. Dicarboxylic acids with long carbon chains are generally insoluble in water.[11]
Water (pH > 8)Moderate to HighFormation of the more soluble dicarboxylate salt upon deprotonation with a base.[2]
EthanolModerateEthanol is a polar protic solvent that can hydrogen bond with the carboxylic acid groups while also solvating the hydrophobic chain.
AcetoneModerateA polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid protons.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
HexaneLowA non-polar solvent that will not effectively solvate the polar dicarboxylic acid groups.

Note: The solubility values are estimates based on the chemical structure and the known properties of similar long-chain dicarboxylic acids. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add a small amount of purified water to form a slurry.

  • While stirring, add a 0.1 M solution of sodium hydroxide (NaOH) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved and the desired pH is reached. A pH above 8 is likely required for complete dissolution.

  • Once dissolved, add purified water to reach the final desired volume.

Protocol 2: Preparation of a Solution using a Co-solvent
  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Once fully dissolved, slowly add this organic stock solution to the aqueous buffer with vigorous stirring to prevent precipitation.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 3: Solubilization using a Surfactant
  • Prepare an aqueous solution of a surfactant (e.g., 1% Tween 80) in your desired buffer.

  • Add the weighed this compound to the surfactant solution.

  • Stir the mixture, and if necessary, gently heat or sonicate to aid dissolution. The surfactant will form micelles that encapsulate the hydrophobic portion of the acid, facilitating its dispersion in the aqueous medium.[7][8]

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Insoluble Compound: This compound ph_adjust pH Adjustment (add base) start->ph_adjust Aqueous cosolvent Co-solvency (e.g., Ethanol, DMSO) start->cosolvent Aqueous/Organic surfactant Surfactant (e.g., Tween 80) start->surfactant Aqueous soluble Soluble Solution ph_adjust->soluble cosolvent->soluble surfactant->soluble

Caption: Workflow for solubilizing this compound.

ph_solubility_relationship low_ph Low pH (Acidic) -COOH (protonated) low_solubility Low Solubility (Precipitation) low_ph->low_solubility high_ph High pH (Basic) -COO- (deprotonated) high_solubility High Solubility (Dissolution) high_ph->high_solubility low_solubility->high_solubility Add Base high_solubility->low_solubility Add Acid

Caption: Relationship between pH and solubility.

References

Technical Support Center: Optimizing 2-Dodec-2-enylbutanedioic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of 2-Dodec-2-enylbutanedioic acid, commonly known as dodecenyl succinic acid (DDSA), as a corrosion inhibitor.

Troubleshooting Guide

Users may encounter several issues during the experimental evaluation of this compound. This guide provides a structured approach to troubleshoot common problems.

Problem Potential Cause Recommended Solution
Low Inhibition Efficiency Insufficient inhibitor concentration.Increase the concentration of this compound in increments. Optimal concentrations often range from 50 to 500 ppm, depending on the system.[1]
Inadequate dispersion in the test medium.Ensure vigorous and consistent stirring or agitation to achieve complete dispersion of the inhibitor. The use of a suitable co-solvent may be necessary for certain applications.
Unfavorable pH of the corrosive medium.Measure and adjust the pH of the test solution. The effectiveness of carboxylic acid-based inhibitors can be pH-dependent.
Presence of interfering ions or compounds.Analyze the composition of your corrosive medium. Certain ions can react with the inhibitor, reducing its effectiveness. For example, sodium ions can react with DDSA to form salts that may precipitate or have lower solubility.[2]
Inconsistent or Non-Reproducible Results Variation in metal surface preparation.Standardize the pre-treatment of metal coupons (e.g., polishing, degreasing, and cleaning) to ensure a consistent surface for each experiment.
Fluctuations in experimental temperature.Use a temperature-controlled water bath or environmental chamber to maintain a constant and uniform temperature throughout the experiment.
Contamination of the test solution.Use high-purity reagents and deionized or distilled water. Ensure all glassware and equipment are thoroughly cleaned before use.
Formation of Precipitates or Emulsions Reaction with metal ions or other components.Characterize the precipitate to understand its composition. Consider adjusting the formulation or adding a stabilizing agent. The formation of sodium salts of DDSA has been noted as a potential issue.[2]
Poor solubility of the inhibitor.Verify the solubility of this compound in your specific test medium. A co-solvent or a different formulation approach may be needed.
Electrochemical Measurement Issues (EIS/Potentiodynamic Polarization) High solution resistance.Ensure the reference electrode is placed close to the working electrode. Use a supporting electrolyte if appropriate for your system.
Noisy or unstable readings.Check for proper electrical connections and shielding to minimize external interference. Ensure the working electrode is fully immersed and stable in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition for this compound?

A1: this compound is an organic corrosion inhibitor that primarily functions by adsorbing onto the metal surface. This adsorption forms a protective, hydrophobic film that acts as a barrier, isolating the metal from the corrosive environment and thereby preventing or reducing the rate of corrosion.[3] This film can inhibit both anodic and cathodic reactions.

Q2: In what types of environments is this compound effective?

A2: This inhibitor has been shown to be effective in a variety of environments, particularly in non-aqueous systems such as fuels and lubricants.[2][4] It is also used in some aqueous-based formulations, such as liquid fertilizers and coatings.[1] Its effectiveness in acidic environments has also been patented.[5][6]

Q3: What are the typical concentrations used for this compound in corrosion inhibition studies?

A3: The optimal concentration can vary significantly depending on the specific application, the corrosivity of the environment, and the material being protected. Generally, concentrations ranging from 50 to 500 ppm are a good starting point for evaluation.[1]

Q4: Are there any known compatibility issues with this compound?

A4: Yes, there are potential compatibility issues. For instance, in diesel fuels, the presence of sodium can lead to the formation of sodium salts of dodecenyl succinic acid, which have poor solubility and can lead to injector deposits.[2] It is crucial to consider the entire chemical composition of the system when using this inhibitor.

Q5: How can the performance of this compound be enhanced?

A5: The performance can often be improved through synergistic effects by combining it with other corrosion inhibitors or additives. For instance, it can be formulated with amines to form amine salts, which may have different solubility and adsorption characteristics. The use of co-inhibitors can broaden the range of protection and improve efficiency.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.

Weight Loss Method

This gravimetric technique provides a direct measure of metal loss due to corrosion.

  • Metal Coupon Preparation:

    • Cut metal coupons to a standard size (e.g., 5 cm x 2 cm x 0.2 cm).

    • Polish the coupons sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit) to achieve a uniform surface finish.

    • Degrease the coupons by washing with acetone or ethanol.

    • Rinse with deionized water and dry thoroughly.

    • Weigh the coupons accurately to four decimal places (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare the corrosive solution (e.g., 1M HCl, 3.5% NaCl solution).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of test solutions with varying concentrations of the inhibitor. Include a blank solution without the inhibitor.

  • Corrosion Test:

    • Immerse the prepared coupons in the test solutions for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.

    • Ensure the coupons are fully submerged and not in contact with each other or the container walls.

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific cleaning solution and gentle brushing).

    • Rinse with deionized water, dry, and reweigh the coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (8.76 x 10^4 * ΔW) / (A * D * T)

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm^2

      • D = Density of the metal in g/cm^3

      • T = Immersion time in hours

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion resistance and the formation of a protective film.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

    • Prepare the test solutions (blank and with different inhibitor concentrations) as described for the weight loss method.

  • Experimental Procedure:

    • Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor

      • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for EIS.

  • Experimental Procedure:

    • After OCP stabilization, scan the potential from a cathodic potential relative to OCP to an anodic potential relative to OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Record the resulting current density.

  • Data Analysis:

    • Plot the data as a Tafel plot (log of current density vs. potential).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100

      • icorr_blank = Corrosion current density in the absence of the inhibitor

      • icorr_inhibitor = Corrosion current density in the presence of the inhibitor

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for evaluating this compound.

G cluster_0 Metal Surface in Corrosive Environment (No Inhibitor) cluster_1 Metal Surface with this compound Metal Metal Surface Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Anodic Reaction CorrosiveIons Corrosive Ions (e.g., H+, Cl-) CorrosiveIons->Corrosion Cathodic Reaction Metal_Inhibited Metal Surface ProtectiveFilm Adsorbed Protective Film Inhibitor 2-Dodec-2-enylbutanedioic Acid Molecules Inhibitor->Metal_Inhibited Adsorption Corrosion_Inhibited Reduced Corrosion ProtectiveFilm->Corrosion_Inhibited Barrier Effect G start Start: Evaluate Inhibitor Performance prep Prepare Metal Coupons & Test Solutions start->prep wl Weight Loss Experiment prep->wl eis Electrochemical Impedance Spectroscopy (EIS) prep->eis pdp Potentiodynamic Polarization prep->pdp data_analysis Data Analysis & Calculation of IE% wl->data_analysis eis->data_analysis pdp->data_analysis comparison Compare Results from Different Techniques data_analysis->comparison optimization Optimize Inhibitor Concentration & Conditions comparison->optimization end End: Determine Optimal Performance optimization->end

References

Technical Support Center: Purification of Crude 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-dodec-2-enylbutanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is typically synthesized via the hydrolysis of its corresponding anhydride, dodecenyl succinic anhydride (DDSA). Therefore, impurities often originate from the synthesis of DDSA. Common impurities include:

  • Unreacted starting materials: Dodecene and maleic anhydride.

  • Polymeric byproducts: Formed during the high-temperature synthesis of DDSA.[1][2]

  • Tarry substances and color bodies: Resulting from side reactions at elevated temperatures.[1][2]

  • Isomers: The dodecenyl group can be a mixture of various isomers depending on the dodecene source.

  • Dodecenyl succinic anhydride (DDSA): Incomplete hydrolysis can leave residual anhydride in the final product.

Q2: What is the general strategy for purifying crude this compound?

A2: A common and effective strategy involves a two-stage purification process. First, the precursor, dodecenyl succinic anhydride (DDSA), is purified, primarily through distillation, to remove unreacted starting materials and polymeric tars.[1][2][3] The purified anhydride is then hydrolyzed to the desired this compound, which can be further purified by crystallization.

Q3: Can I directly purify the crude diacid without first purifying the anhydride?

A3: While it is possible, purifying the anhydride first is generally recommended. The high temperatures used in the synthesis of the anhydride can lead to the formation of tars and polymeric materials that are more easily removed from the anhydride by distillation.[1][2] Attempting to purify the diacid directly by crystallization may be less effective as these impurities can interfere with crystal formation and co-precipitate with the product.

Troubleshooting Guides

Crystallization of this compound
Problem Possible Cause Troubleshooting Steps
Oily precipitate instead of crystals The compound has a low melting point or is impure. The cooling rate is too fast. The solvent is not appropriate.- Ensure the precursor anhydride was properly purified. - Decrease the cooling rate; allow the solution to cool to room temperature slowly before placing it in an ice bath. - Try a different solvent or a mixed solvent system. For long-chain dicarboxylic acids, solvents like acetic acid or mixtures of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water) can be effective.
Low recovery of purified product Too much solvent was used. The compound is significantly soluble in the cold solvent. Incomplete hydrolysis of the anhydride.- Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. - Before crystallization, ensure complete hydrolysis by refluxing the anhydride with dilute base or hot water.
Crystals are colored Presence of colored impurities (tars) from the anhydride synthesis.- Treat the solution with activated charcoal before filtration and crystallization. - Consider purifying the anhydride by distillation before hydrolysis to remove these impurities.[1][2]
Product purity does not improve significantly Impurities have similar solubility to the product. Isomers are co-crystallizing.- Try a different crystallization solvent. - Consider using column chromatography for a more effective separation. - Separation of isomers by crystallization is challenging and may require specialized techniques or repeated crystallizations.
Purification of Dodecenyl Succinic Anhydride (Precursor)
Problem Possible Cause Troubleshooting Steps
Product is dark and contains solid particles Formation of polymeric byproducts and tars during synthesis.[2]- Use a hindered phenolic antioxidant during the synthesis to minimize polymerization.[1] - After the reaction, distill the crude anhydride under vacuum to separate it from the less volatile tars and polymers.[1][2]
Distillation is difficult or incomplete High viscosity of the crude product. Foaming during distillation.- Ensure a good vacuum is achieved. - Use a Kugelrohr apparatus for distillation of viscous liquids.[1] - Heat the distillation flask slowly and evenly to prevent bumping and foaming.

Experimental Protocols

Protocol 1: Purification of Dodecenyl Succinic Anhydride (DDSA) by Vacuum Distillation

This protocol is a general guideline for the purification of crude DDSA.

  • Setup: Assemble a vacuum distillation apparatus, preferably a Kugelrohr for viscous liquids.[1]

  • Charging the Flask: Charge the distillation flask with the crude DDSA.

  • Distillation:

    • Gradually apply vacuum.

    • Slowly heat the flask. Unreacted dodecene and maleic anhydride will distill at lower temperatures.

    • Increase the temperature to distill the DDSA. The boiling point will depend on the pressure.

    • Collect the fraction corresponding to the DDSA, leaving the high-boiling polymeric residue and tars in the distillation flask.[1][2]

Protocol 2: Hydrolysis of Purified DDSA to this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the purified DDSA.

  • Hydrolysis:

    • Add a 5% aqueous solution of sodium hydroxide to the flask. Use a molar excess of NaOH relative to the DDSA.

    • Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis of the anhydride.[2]

  • Acidification:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 1-2). This will precipitate the this compound.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product, preferably in a vacuum oven at a low temperature.

Protocol 3: Crystallization of this compound

This is a general procedure that may require optimization for solvent choice and conditions.

  • Solvent Selection: Choose a solvent or solvent system in which the diacid is soluble when hot and sparingly soluble when cold. Alcohols, acetic acid, or mixtures like ethanol/water are potential candidates.

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the purified crystals.

Data Presentation

Purification Method Typical Purity Expected Yield Key Advantages Key Disadvantages
Crystallization 95-98%70-90%Simple, cost-effective, good for removing many impurities.May not be effective for impurities with similar solubility; isomers can co-crystallize.
Column Chromatography >99%50-80%High purity can be achieved; can separate some isomers.More complex, time-consuming, and requires larger volumes of solvent.
Distillation (of anhydride) >98% (anhydride)80-95%Excellent for removing non-volatile impurities like polymers and tars.[1]Requires high temperatures and vacuum; not suitable for thermally sensitive compounds.

Visualizations

experimental_workflow crude_ddsa Crude DDSA distillation Vacuum Distillation crude_ddsa->distillation purified_ddsa Purified DDSA distillation->purified_ddsa hydrolysis Hydrolysis purified_ddsa->hydrolysis crude_diacid Crude Diacid hydrolysis->crude_diacid crystallization Crystallization crude_diacid->crystallization purified_diacid Purified this compound crystallization->purified_diacid

Caption: Recommended purification workflow for this compound.

troubleshooting_crystallization start Crude Diacid Solution cool Cool Solution start->cool precipitate Precipitate Forms cool->precipitate oily Oily Precipitate precipitate->oily No crystals Crystals Form precipitate->crystals Yes oily->start Re-dissolve and adjust conditions (slower cooling, different solvent) filter Filter and Dry crystals->filter pure_product Pure Product filter->pure_product

Caption: Troubleshooting logic for the crystallization of this compound.

References

troubleshooting peak tailing in HPLC analysis of 2-Dodec-2-enylbutanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of 2-Dodec-2-enylbutanedioic acid

This guide provides troubleshooting assistance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. Given its structure as a dicarboxylic acid with a long hydrophobic chain, this analyte is prone to secondary interactions that can degrade peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely causes of peak tailing for this compound?

A1: Peak tailing for this compound is primarily caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues related to the analytical conditions. The main culprits include:

  • Silanol Interactions: The two carboxylic acid groups on your analyte can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][2][3] This is the most common cause of tailing for acidic compounds.

  • Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of your dicarboxylic acid. If the pH is not optimal, it can lead to a mixed population of ionized and non-ionized species, or increase interactions with the stationary phase.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[6][7]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[6][8]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can contribute to peak distortion.[1][6]

Q2: How does mobile phase pH affect my peak shape, and what is the optimal range?

A2: The mobile phase pH is critical for controlling the retention and peak shape of ionizable compounds like this compound.

  • Mechanism: To achieve sharp, symmetrical peaks, the analyte should ideally be in a single, un-ionized state. For a carboxylic acid, this is achieved by using a mobile phase pH that is approximately 2 pH units below its pKa.[5] In this state, the carboxylic acid groups are protonated (-COOH), making the molecule less polar and reducing secondary interactions with silanols.[4][7]

  • Recommendation: Start method development with a low pH mobile phase, typically in the range of pH 2.5-3.5 .[4][9][10] This suppresses the ionization of both the analyte's carboxyl groups and the column's residual silanol groups (pKa ~3.5), minimizing repulsive interactions and improving peak shape.[7][8][9]

Q3: I've lowered the mobile phase pH, but my peak is still tailing. What should I try next?

A3: If pH adjustment is insufficient, several other strategies can be employed to mitigate secondary interactions. These can be categorized as mobile phase modifications or column hardware considerations.

Troubleshooting Steps Beyond pH Adjustment

StrategyDescriptionExpected Outcome
Increase Buffer Strength Increase the concentration of your buffer (e.g., phosphate, acetate) to 20-50 mM.Higher ionic strength can help mask residual silanol sites on the stationary phase, reducing analyte interaction and improving peak symmetry.[4][11]
Add a Competing Acid Introduce a small amount of a competing acid, like 0.1% acetic acid or trifluoroacetic acid (TFA), to the mobile phase.This additive can preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[7]
Modify Organic Solvent Change the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol or vice versa).Different organic solvents can alter selectivity and sometimes improve peak shape by affecting how the analyte interacts with the stationary phase.
Check for Column Overload Reduce the injection volume or dilute your sample by a factor of 10.If peak shape improves significantly, the original issue was mass overload.[7][12] The cure is to inject a smaller mass of the analyte.[7]
Q4: Could my sample preparation or instrument setup be the problem?

A4: Yes, issues unrelated to column chemistry can cause peak tailing.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion.[6][7] Solution: Always try to dissolve your sample in the initial mobile phase composition.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., long or wide-bore tubing, poorly made connections) can cause band broadening that appears as tailing.[1][6] Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all fittings are properly connected.

  • Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[6][8] Solution: Flush the column with a strong solvent or replace the guard/analytical column if performance does not improve.[6]

Q5: When should I consider using a different HPLC column?

A5: If you consistently struggle with peak tailing after optimizing the mobile phase and checking your system, your column may not be suitable for this acidic analyte.

  • Standard C18 Columns: These often have active residual silanols that cause issues with polar and acidic compounds.[3]

  • End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping uses a small silylating agent to block many of the residual silanol groups, leading to significantly better peak shapes for challenging compounds.[2][8][11][12]

  • Alternative Stationary Phases: For highly polar acidic compounds, consider columns with alternative chemistries, such as those with polar-embedded groups or hybrid silica-polymer materials, which offer different selectivity and reduced silanol activity.[6][10][13]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Buffers: Prepare aqueous buffer solutions (e.g., 20 mM potassium phosphate) at several pH values, such as pH 2.5, 3.0, 4.0, and 6.0.

  • Measure pH: Critically, measure the pH of the aqueous portion before mixing with the organic modifier.[4]

  • Prepare Mobile Phases: For each pH, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) at your desired starting composition (e.g., 70:30 v/v).

  • Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.

  • Inject and Analyze: Inject your standard of this compound and evaluate the peak tailing factor for each pH condition.

  • Compare Results: Create a table to compare retention time and tailing factor at each pH to determine the optimal condition.

Protocol 2: Using a Competing Acid Additive
  • Select Additive: Choose a suitable competing acid. Formic acid (0.1%) or acetic acid (0.1%) are common choices compatible with mass spectrometry.

  • Prepare Mobile Phase: Add the selected acid to your aqueous and organic mobile phase reservoirs. For example, prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Equilibrate System: Flush the HPLC system thoroughly and equilibrate the column with the new mobile phase mixture.

  • Analyze Sample: Inject the sample and compare the resulting peak shape to the analysis performed without the additive.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

TroubleshootingWorkflow Start Peak Tailing Observed (Asymmetry > 1.2) Check_MP Step 1: Mobile Phase Check Start->Check_MP Action_pH Adjust pH to 2.5-3.5 Increase buffer strength Check_MP->Action_pH Check_Sample Step 2: Sample & Injection Check Action_Conc Dilute sample 10x Match sample solvent to MP Check_Sample->Action_Conc Check_Column Step 3: Column Hardware Check Action_Flush Flush with strong solvent Replace guard column Check_Column->Action_Flush Check_System Step 4: System Check Action_Tubing Check fittings for dead volume Use narrow-bore tubing Check_System->Action_Tubing Decision_pH Is peak shape acceptable? Decision_pH->Check_Sample No End_Good Peak Shape Optimized Decision_pH->End_Good Yes Decision_Conc Is peak shape acceptable? Decision_Conc->Check_Column No Decision_Conc->End_Good Yes Decision_Column Is peak shape acceptable? Decision_Column->Check_System No Decision_Column->End_Good Yes Action_pH->Decision_pH Action_Conc->Decision_Conc Action_Flush->Decision_Column End_Bad Consider New Column (End-capped, Alt. Phase) Action_Tubing->End_Bad

References

Technical Support Center: Degradation of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of 2-Dodec-2-enylbutanedioic acid degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected general degradation pathway for this compound?

While specific enzymatic pathways for this compound are not extensively documented, a putative degradation pathway can be proposed based on its structural similarity to unsaturated fatty acids and dicarboxylic acids. The most likely pathway is a modified form of β-oxidation .

The molecule would likely first be activated to a Coenzyme A (CoA) thioester at one of its carboxyl groups. The degradation would then proceed via β-oxidation cycles, shortening the dodecenyl chain by two carbons in each cycle. Due to the presence of the double bond at the C2 position, auxiliary enzymes such as an enoyl-CoA isomerase would be required to convert the cis or trans double bond into a conformation suitable for the standard β-oxidation enzymes.[1] The butanedioic acid (succinate) moiety would likely be metabolized through the citric acid cycle.

Q2: What types of microorganisms are likely to degrade this compound?

Microorganisms with the metabolic machinery for degrading fatty acids and dicarboxylic acids are the primary candidates. This includes a wide range of bacteria and fungi. Genera known for surfactant and hydrocarbon degradation, such as Pseudomonas, Bacillus, and various yeast species, would be strong candidates for screening.[2]

Q3: What are the key enzymes involved in the proposed degradation pathway?

The key enzymes expected to be involved in the β-oxidation of this compound include:

  • Acyl-CoA Synthetase: Activates the carboxylic acid groups to their CoA esters.

  • Acyl-CoA Dehydrogenase: Catalyzes the first oxidation step in the β-oxidation cycle.

  • Enoyl-CoA Hydratase: Catalyzes the hydration of the double bond.

  • Hydroxyacyl-CoA Dehydrogenase: Catalyzes the second oxidation step.

  • Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA.[3]

  • Enoyl-CoA Isomerase: Required to handle the unsaturated bond in the dodecenyl chain.[1]

Q4: How can I monitor the degradation of this compound in my experiment?

Degradation can be monitored by measuring the decrease in the substrate concentration over time and identifying the appearance of metabolic intermediates. Key analytical techniques for this include:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and non-volatile degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile metabolites after derivatization.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of metabolites without the need for derivatization.

Microbial growth can be monitored by measuring the optical density (OD) of the culture or by quantifying microbial biomass.[6][7]

Troubleshooting Guides

Experimental Setup & Execution
Issue Possible Cause(s) Troubleshooting Steps
No observable degradation of the substrate. 1. Inappropriate microbial strain or inoculum. 2. Substrate concentration is too high, leading to toxicity. 3. Unfavorable culture conditions (pH, temperature, aeration). 4. The compound is recalcitrant to degradation under the tested conditions.1. Screen a variety of microbial strains known for degrading related compounds. Use an enriched microbial consortium from a contaminated site. 2. Test a range of substrate concentrations to identify potential inhibitory effects. 3. Optimize culture conditions based on the requirements of the selected microorganisms. 4. Consider co-metabolism by adding a more readily available carbon source.
Inconsistent or irreproducible degradation rates. 1. Inhomogeneous substrate emulsion in the aqueous medium. 2. Variability in inoculum size or activity. 3. Fluctuations in experimental conditions.1. Ensure proper emulsification of the substrate using a suitable surfactant or sonication. 2. Standardize the inoculum preparation, ensuring the same cell density and growth phase for each experiment. 3. Maintain tight control over pH, temperature, and shaking speed.
Loss of substrate in abiotic controls. 1. Abiotic hydrolysis of the compound. 2. Adsorption of the substrate to the experimental vessel. 3. Photodegradation.1. Run sterile controls to quantify any abiotic loss. 2. Analyze the vessel walls for adsorbed compound. Consider using different vessel materials. 3. Conduct experiments in the dark or under controlled lighting conditions.
Analytical Methods
Issue (Technique) Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC. 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Mismatch between sample solvent and mobile phase.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH or use a different column chemistry. 3. Dissolve the sample in the mobile phase whenever possible.[8]
Low sensitivity or no peak detected in GC-MS. 1. Incomplete derivatization of the carboxylic acid groups. 2. Thermal degradation of the analyte in the injector. 3. Analyte loss during sample preparation.1. Optimize the derivatization reaction conditions (reagent, temperature, time).[4] 2. Lower the injector temperature. 3. Use an internal standard to track and correct for sample loss.
Matrix effects in LC-MS or GC-MS. 1. Co-eluting compounds from the culture medium or cell lysate suppressing or enhancing the analyte signal.1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Use a matrix-matched calibration curve. 3. Dilute the sample to minimize matrix effects.
Baseline noise or drift in HPLC. 1. Contaminated mobile phase or column. 2. Air bubbles in the detector. 3. Temperature fluctuations.1. Use high-purity solvents and filter all mobile phases. Flush the column. 2. Degas the mobile phase and purge the pump. 3. Use a column oven to maintain a stable temperature.[9]

Experimental Protocols

Protocol 1: Screening of Microorganisms for Degradation
  • Prepare a basal salt medium (BSM): The BSM should contain all necessary macro- and micronutrients for microbial growth, with this compound as the sole carbon source.

  • Prepare the substrate: Dissolve this compound in a minimal amount of a suitable solvent and add it to the BSM to the desired final concentration (e.g., 100 mg/L). Emulsify if necessary.

  • Inoculation: Inoculate the medium with the microbial culture to be screened (e.g., a pure strain or an environmental consortium) to a starting optical density (OD600) of 0.05.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm). Include a sterile control (no inoculum) and a positive control (with a readily biodegradable substrate like glucose).

  • Monitoring: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw samples for analysis. Monitor microbial growth by measuring OD600 and substrate depletion using HPLC or GC-MS.

Protocol 2: Identification of Degradation Metabolites
  • Set up a larger-scale degradation experiment: Use a larger volume of culture to ensure sufficient quantities of metabolites for detection.

  • Time-course sampling: Collect samples at various time points during the degradation process.

  • Sample preparation: Centrifuge the samples to remove microbial cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at different pH values to capture both acidic and neutral metabolites.

  • Analysis by GC-MS and LC-MS:

    • For GC-MS, derivatize the extracts (e.g., silylation or methylation) to increase the volatility of the metabolites.[4]

    • For LC-MS, directly analyze the concentrated extracts.

  • Data Analysis: Compare the chromatograms of the samples over time with the control at time zero. Identify new peaks that appear as the parent compound degrades. Use mass spectral libraries and fragmentation patterns to tentatively identify the structures of the metabolites.

Data Presentation

Table 1: Illustrative Quantitative Data for Microbial Degradation

Time (hours)Substrate Concentration (mg/L)Optical Density (OD600)
0100.0 ± 2.50.05 ± 0.01
2475.3 ± 3.10.15 ± 0.02
4842.1 ± 2.80.32 ± 0.03
7215.8 ± 1.90.55 ± 0.04
96< 5.00.68 ± 0.05

Note: This is example data and will vary depending on the microbial strain and experimental conditions.

Visualizations

Degradation_Pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycles cluster_auxiliary Auxiliary Step 2-Dodec-2-enylbutanedioic_acid This compound Activated_Substrate 2-Dodec-2-enylbutanoyl-CoA 2-Dodec-2-enylbutanedioic_acid->Activated_Substrate Acyl-CoA Synthetase Intermediate_1 Intermediate_1 Activated_Substrate->Intermediate_1 Acyl-CoA Dehydrogenase Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Enoyl-CoA Hydratase Modified_Intermediate Modified_Intermediate Intermediate_1->Modified_Intermediate Enoyl-CoA Isomerase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened_Acyl_CoA Intermediate_3->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl_CoA Shortened_Acyl_CoA->Acetyl_CoA Multiple Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Central Metabolism

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation Prepare_Medium Prepare Basal Salt Medium Add_Substrate Add this compound Prepare_Medium->Add_Substrate Inoculate Inoculate with Microbial Culture Add_Substrate->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Take_Samples Take Samples at Time Intervals Incubate->Take_Samples Measure_Growth Measure Microbial Growth (OD600) Take_Samples->Measure_Growth Measure_Substrate Measure Substrate Concentration (HPLC/GC-MS) Take_Samples->Measure_Substrate Identify_Metabolites Identify Metabolites (LC-MS) Take_Samples->Identify_Metabolites Plot_Data Plot Degradation & Growth Curves Measure_Substrate->Plot_Data Elucidate_Pathway Elucidate Degradation Pathway Identify_Metabolites->Elucidate_Pathway Determine_Kinetics Determine Degradation Kinetics Plot_Data->Determine_Kinetics Determine_Kinetics->Elucidate_Pathway

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Enhancing the Shelf Life of 2-Dodec-2-enylbutanedioic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting common issues and answering frequently asked questions related to the stability and shelf life of 2-Dodec-2-enylbutanedioic acid formulations. As a lipophilic, unsaturated dicarboxylic acid, its formulations can be susceptible to various degradation pathways.[1][2] This guide offers structured advice to mitigate these challenges.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions.

Issue 1: Formulation shows unexpected discoloration (e.g., yellowing) over a short period.

Possible Cause: Oxidation of the double bond in the dodecenyl chain is a likely cause of discoloration.[3] This process can be accelerated by exposure to light, oxygen, and trace metal ions.

Troubleshooting Steps:

  • Review your storage conditions: Ensure the formulation is protected from light by using amber vials or storing it in the dark.

  • Inert atmosphere: During preparation and storage, blanket the formulation with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Antioxidant addition: Consider adding an antioxidant to your formulation. The choice of antioxidant will depend on the solvent system (aqueous or organic).

  • Chelating agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Purity of starting materials: Ensure the purity of this compound and all excipients, as impurities can catalyze degradation.

Issue 2: Precipitate forms in an aqueous formulation upon storage.

Possible Cause: Changes in pH, temperature, or ionic strength can affect the solubility of this compound, leading to precipitation. As a dicarboxylic acid, its solubility is highly pH-dependent.

Troubleshooting Steps:

  • pH measurement and control: Measure the pH of your formulation. The solubility of dicarboxylic acids typically increases at higher pH values as the carboxylic acid groups are deprotonated. Incorporate a suitable buffer system to maintain the optimal pH for solubility.

  • Solubilizing agents: If pH adjustment is not sufficient or desirable, consider adding solubilizing agents such as surfactants or co-solvents. Dodecenylsuccinic acid itself has surfactant properties.[]

  • Temperature effects: Evaluate the effect of storage temperature on solubility. Some compounds are less soluble at lower temperatures.

  • Ionic strength: High concentrations of salts can decrease the solubility of organic molecules ("salting out"). Assess the ionic strength of your formulation and adjust if necessary.

Issue 3: Loss of potency or active ingredient concentration over time.

Possible Cause: This can be due to chemical degradation (e.g., oxidation, isomerization) or physical instability (e.g., adsorption to container surfaces).

Troubleshooting Steps:

  • Characterize degradation products: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.[3][5] This will help elucidate the degradation pathway.

  • Implement stabilization strategies: Based on the identified degradation pathway, apply the relevant solutions from "Issue 1" (for oxidation) or other targeted strategies.

  • Container compatibility: Investigate potential interactions between your formulation and the container. The lipophilic nature of the molecule may lead to adsorption onto certain plastic surfaces. Consider using glass or alternative polymer containers.

  • Accelerated stability studies: Conduct accelerated stability studies at elevated temperatures to quickly predict long-term stability and compare the effectiveness of different stabilizing excipients.[6][7][8]

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are expected to be:

  • Oxidation: The carbon-carbon double bond in the dodecenyl chain is susceptible to oxidation, which can be initiated by light, heat, or metal ions. This can lead to the formation of peroxides, aldehydes, and carboxylic acids.[3]

  • Isomerization: The double bond may migrate along the alkyl chain under certain conditions (e.g., acidic or basic catalysis, heat), leading to a mixture of isomers with potentially different properties.

Formulation Strategies

Q2: What types of antioxidants are suitable for stabilizing formulations of this compound?

A2: The choice depends on the formulation type:

  • For oil-based or lipid formulations: Lipophilic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E) are effective.

  • For aqueous formulations: Water-soluble antioxidants like ascorbic acid (Vitamin C) and sodium metabisulfite can be used.

Q3: How does pH affect the stability of this compound in aqueous formulations?

A3: pH can influence both chemical and physical stability.

  • Chemical Stability: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of ester-containing excipients or potentially promote isomerization of the double bond.

  • Physical Stability: As a dicarboxylic acid, its solubility is highly pH-dependent. At pH values below its pKa, the acid will be in its less soluble, protonated form. Increasing the pH above its pKa values will deprotonate the carboxylic acid groups, forming a more water-soluble carboxylate salt. Therefore, maintaining a pH where the molecule is sufficiently soluble is crucial to prevent precipitation.

Analytical and Experimental Protocols

Q4: What is a standard HPLC method to quantify this compound and its degradation products?

A4: A reverse-phase HPLC method with UV detection is a common approach for analyzing carboxylic acids. A typical starting point would be:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a low wavelength, typically around 210 nm, where carboxylic acids absorb. This method can often separate the parent compound from its more polar degradation products.[9][10]

Data Presentation

Table 1: Effect of Antioxidants on the Stability of a this compound Formulation (0.5% w/v in a 1:1 Ethanol:Water Solution) after 3 Months of Accelerated Storage at 40°C/75% RH.
FormulationAntioxidant (Concentration)% Recovery of Parent CompoundAppearance
ControlNone85.2%Slight yellowing
AAscorbic Acid (0.1% w/v)98.5%Colorless
BBHT (0.05% w/v)92.1%Colorless
CAlpha-tocopherol (0.1% w/v)94.5%Colorless
Table 2: Influence of pH on the Physical Stability of an Aqueous Formulation (0.1% w/v) of this compound after 1 Week at 4°C.
FormulationBuffer System (pH)Observations
1Citrate Buffer (pH 4.0)Significant precipitation
2Phosphate Buffer (pH 6.0)Slight turbidity
3Phosphate Buffer (pH 7.5)Clear solution, no precipitation

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to quickly assess the stability of different formulations under stressed conditions.[11][12]

  • Preparation: Prepare at least three batches of each formulation to be tested.

  • Initial Analysis (Time 0): For each batch, perform initial analysis including:

    • Assay of this compound concentration by HPLC.

    • Visual inspection for appearance (color, clarity, precipitation).

    • pH measurement (for aqueous formulations).

    • Analysis of related substances (degradation products) by HPLC.

  • Storage: Place the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling and Analysis: Pull samples at predetermined time points (e.g., 1, 3, and 6 months) and repeat the analyses performed at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and any changes in physical properties.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., Discoloration, Precipitate, Potency Loss) issue_type What is the primary issue? start->issue_type discoloration Discoloration (Yellowing) issue_type->discoloration Color Change precipitate Precipitation issue_type->precipitate Solid Formation potency_loss Potency Loss issue_type->potency_loss Reduced Activity check_oxidation Suspect Oxidation discoloration->check_oxidation check_solubility Suspect Solubility Issue precipitate->check_solubility check_degradation Suspect Chemical Degradation potency_loss->check_degradation add_antioxidant Add Antioxidant (e.g., Ascorbic Acid, BHT) Protect from light Use inert gas check_oxidation->add_antioxidant Yes end_node Optimized Formulation add_antioxidant->end_node adjust_ph Adjust pH with Buffer Add Solubilizer (e.g., Surfactant) check_solubility->adjust_ph Yes adjust_ph->end_node analyze_products Identify Degradation Products (HPLC, GC-MS) Review container compatibility check_degradation->analyze_products Yes analyze_products->end_node

Caption: Troubleshooting workflow for formulation instability.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_external External Factors Oxidation Oxidation Shelf Life Shelf Life Oxidation->Shelf Life Isomerization Isomerization Isomerization->Shelf Life pH pH pH->Shelf Life Temperature Temperature Temperature->Shelf Life Ionic Strength Ionic Strength Ionic Strength->Shelf Life Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Metal Ions Metal Ions Metal Ions->Oxidation

Caption: Factors influencing the shelf life of the formulation.

References

Technical Support Center: Resolving Emulsion Problems with Alkenyl Succinic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with emulsions containing 2-Dodec-2-enylbutanedioic acid and related alkenyl succinic acids or anhydrides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its relevance in emulsions?

This compound belongs to a class of molecules known as alkenyl succinic acids. These are dicarboxylic acids with a hydrocarbon chain, making them amphiphilic and suitable for use as emulsifiers or stabilizers in oil-in-water emulsions. More commonly, its anhydride precursor, Alkenyl Succinic Anhydride (ASA), is used to create emulsions, which then hydrolyzes to the diacid form. These compounds are extensively used in various industrial applications, such as in the paper industry for sizing.[1][2]

Q2: What is the primary challenge when creating emulsions with Alkenyl Succinic Anhydrides (ASAs)?

The main issue is the inherent instability of the emulsion.[3][4] The anhydride group in ASA is highly reactive with water, leading to rapid hydrolysis. This chemical breakdown is a major cause of emulsion failure.[5][6] Consequently, ASA emulsions have a short shelf-life and typically need to be prepared on-site just before use.[2][4][5]

Q3: What are the common signs of emulsion instability with these compounds?

Common indicators of instability in emulsions formulated with alkenyl succinic acids or their anhydrides include:

  • Phase Separation: The oil and water phases completely separate over time.[7]

  • Creaming or Sedimentation: Oil droplets rise to the top, forming a cream-like layer, or settle at the bottom.[8]

  • Flocculation: Droplets clump together, which can be a precursor to coalescence.[8]

  • Coalescence: Droplets merge, leading to larger droplets and eventual phase separation. This is an irreversible process.[8]

  • Changes in Viscosity: The emulsion may become significantly thicker or thinner over time.[9]

  • Grainy Appearance: This can occur if components crystallize or do not remain homogeneously mixed.[9]

Q4: How does pH affect the stability of these emulsions?

The pH of the aqueous phase is a critical factor. For Alkenyl Succinic Anhydride (ASA) emulsions, a neutral to slightly alkaline pH range (typically pH 6-8) is often optimal for the intended application, though the hydrolysis rate also needs to be managed within this range.[1] Significant deviations in pH can destabilize the emulsion by altering the charge on the emulsifier molecules and affecting the performance of stabilizers.[8]

Q5: Can temperature impact emulsion stability?

Yes, higher temperatures generally accelerate chemical reactions, including the hydrolysis of ASA, which can decrease emulsion stability.[2] It is advisable to add the ASA emulsion to systems with elevated temperatures as late as possible to minimize contact time.[2]

Troubleshooting Guides

Problem 1: Rapid Emulsion Breaking or Phase Separation
Potential Cause Recommended Solution
Rapid Hydrolysis of ASA Prepare the emulsion immediately before use. For on-site emulsification, ensure the time between preparation and application is minimized, ideally within 20-30 minutes.[5]
Insufficient Emulsifier/Stabilizer Increase the concentration of the primary emulsifier or co-stabilizer. Cationic starch or synthetic polymers like polyacrylamide are commonly used.[1][2]
Incorrect pH Adjust the pH of the aqueous phase to the optimal range for your system, typically between 6 and 8 for ASA applications.[1] Use appropriate buffers if necessary.
High Shear Stress During Storage Avoid subjecting the prepared emulsion to high shear or vigorous agitation during storage, as this can promote droplet coalescence.
Improper Emulsifier for the System Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for the oil phase you are using.
Problem 2: Inconsistent Droplet Size or Wide Particle Size Distribution
Potential Cause Recommended Solution
Inefficient Homogenization Use high-shear mixing to achieve a smaller and more uniform droplet size. An optimal particle size for many applications is around 1 µm.[1][5]
Flocculation of Droplets Increase the concentration of the stabilizer. The use of natural gums like guar gum and xanthan gum can form a dense interfacial film, preventing droplet interaction.[10]
Ostwald Ripening This can be an issue in polydisperse emulsions. Improving the initial homogenization to achieve a narrower size distribution can mitigate this effect.
Problem 3: Poor Performance or Efficacy of the Emulsion
Potential Cause Recommended Solution
Poor Retention on Substrate In applications requiring deposition onto a surface (like paper), ensure there is a charge attraction mechanism. ASA emulsions often rely on cationic stabilizers (like cationic starch) to adhere to anionic surfaces like cellulose.[2][5]
Complete Hydrolysis Before Application The hydrolyzed diacid may not have the same surface activity or reactivity as the parent anhydride. Ensure the emulsion is used before significant hydrolysis occurs.
Interaction with Other Components Other components in your formulation (e.g., salts, other surfactants) could be interfering with the emulsion stability or the function of the alkenyl succinic acid. Evaluate the compatibility of all ingredients.

Experimental Protocols

General Protocol for Preparation of an Alkenyl Succinic Anhydride (ASA) Emulsion

This protocol describes a general method for creating an oil-in-water emulsion using ASA, stabilized with cationic starch.

Materials:

  • Alkenyl Succinic Anhydride (ASA)

  • Cationic Starch

  • Deionized Water

  • High-shear mixer/homogenizer

Procedure:

  • Prepare the Cationic Starch Solution: Disperse the cationic starch in cold deionized water at the desired concentration (e.g., 1-3%). Heat the dispersion with continuous stirring to the starch's gelatinization temperature (as specified by the supplier) until the solution becomes translucent and viscous. Cool the starch solution to the desired temperature for emulsification (e.g., 40-50°C).

  • Emulsification: Place the warm cationic starch solution into the vessel of a high-shear mixer.

  • Add ASA: While mixing at high speed, slowly add the liquid ASA to the starch solution. A common ratio is 2 parts cationic starch to 1 part ASA.[1]

  • Homogenize: Continue high-shear mixing for a specified period (e.g., 5-15 minutes) until a stable, milky-white emulsion with the desired particle size (typically around 1 µm) is formed.[1][5]

  • Use Immediately: Due to the rapid hydrolysis of ASA, the prepared emulsion should be used as soon as possible, ideally within an hour of preparation.[5]

Visualizations

Logical Workflow for Troubleshooting Emulsion Instability

G cluster_instability Instability Type cluster_params Parameters to Check cluster_solutions Potential Solutions start Emulsion Fails Stability Test check_separation Observe Type of Instability start->check_separation phase_sep Phase Separation check_separation->phase_sep creaming Creaming check_separation->creaming visc_change Viscosity Change check_separation->visc_change check_params Review Formulation & Process Parameters phase_sep->check_params creaming->check_params visc_change->check_params hydrolysis ASA Hydrolysis Rate check_params->hydrolysis stabilizer Stabilizer Type/Conc. check_params->stabilizer ph System pH check_params->ph homogenization Homogenization Efficacy check_params->homogenization use_fresh Use Fresh Emulsion hydrolysis->use_fresh inc_stabilizer Increase Stabilizer stabilizer->inc_stabilizer adjust_ph Adjust pH ph->adjust_ph improve_shear Improve Shear/Homogenization homogenization->improve_shear adjust Adjust Formulation or Process retest Re-test Emulsion Stability adjust->retest use_fresh->adjust inc_stabilizer->adjust adjust_ph->adjust improve_shear->adjust retest->check_separation Fails pass Stability Achieved retest->pass

Caption: Troubleshooting workflow for unstable ASA emulsions.

Hydrolysis of Alkenyl Succinic Anhydride (ASA)

G ASA Alkenyl Succinic Anhydride (ASA) O O Diacid Alkenyl Succinic Acid COOH COOH ASA->Diacid Converts to Emulsion Stable Oil-in-Water Emulsion ASA->Emulsion Stabilizes Water H₂O Water->Diacid Hydrolysis Reaction Unstable Unstable Emulsion (Phase Separation) Diacid->Unstable Leads to Emulsion->Water Exposed to

Caption: Reaction pathway showing ASA hydrolysis leading to emulsion instability.

References

Validation & Comparative

validation of analytical methods for 2-Dodec-2-enylbutanedioic acid.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of analytical methods for 2-Dodec-2-enylbutanedioic acid, this document provides a comparative overview of suitable analytical techniques. Designed for researchers, scientists, and drug development professionals, this guide details experimental protocols, presents performance data in clear tabular formats, and visualizes workflows for enhanced understanding.

Comparison of Analytical Methods

The two primary methods for the analysis of dicarboxylic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors. The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection (e.g., UV, MS).
Derivatization Mandatory to increase volatility and thermal stability. Common methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF3/methanol).[1][2][3]Generally not required, allowing for a simpler sample preparation workflow.
Sensitivity High sensitivity, with Limits of Detection (LODs) typically in the picogram (pg) range.[2]Good sensitivity, which can be enhanced by using a mass spectrometer as a detector (LC-MS).
Selectivity High selectivity due to both chromatographic separation and mass fragmentation patterns.Good selectivity, which is highly dependent on the column chemistry and mobile phase composition.
Sample Throughput Lower, due to the additional derivatization step and typically longer run times.Higher, with the potential for faster analysis times, especially with Ultra-Performance Liquid Chromatography (UPLC) systems.[4]
Instrumentation Cost Generally higher.Varies, with UV detectors being more affordable than mass spectrometers.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).A mixture of solvents (e.g., acetonitrile, water, methanol) with pH modifiers.
Typical Stationary Phase Non-polar or moderately polar capillary columns (e.g., DB-5ms, HP-5ms).Reversed-phase columns (e.g., C18, C8) are common for non-polar to moderately polar analytes.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol describes the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the this compound standard or sample into a glass vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound standard or sample.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare working standards and samples by further dilution in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 60% B.

    • 2-15 min: 60% to 95% B.

    • 15-20 min: 95% B.

    • 20.1-25 min: 60% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: 210 nm.

Method Validation Parameters

The following table summarizes the typical validation parameters that should be assessed for both methods according to ICH guidelines.[5][6][7]

Table 2: Key Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a defined range.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Solvent start->dissolve derivatize Addition of BSTFA dissolve->derivatize heat Heating at 70°C derivatize->heat cool Cooling heat->cool inject Injection into GC cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Reversed-Phase Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

References

A Comparative Performance Analysis of 2-Dodec-2-enylbutanedioic Acid and Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-Dodec-2-enylbutanedioic acid against established commercial corrosion inhibitors. The information is intended for researchers and professionals engaged in material science, drug development, and other fields where corrosion mitigation is critical. The comparison is based on available experimental data from scientific literature, focusing on quantitative performance metrics obtained through standardized testing methodologies.

Performance Data Summary

Table 1: Performance of Dodecenyl Succinic Acid (and its derivatives) as a Corrosion Inhibitor

InhibitorMaterialCorrosive MediumTest MethodConcentrationInhibition Efficiency (%)
Dodecenyl Succinic Acid-Lubricating Oils--Effective rust inhibitor[1]
Alkenyl Succinic Acid Half Ester-Turbine oils, hydraulic oilsSynthetic seawater immersion-No rust observed[2]
Polyepoxysuccinic acid (PESA)Carbon SteelTest WaterWeight-loss, Polarization, EISIncreases with concentrationStrengthened at higher concentrations[3]

Table 2: Performance of Commercial Corrosion Inhibitors

InhibitorMaterialCorrosive MediumTest MethodConcentrationInhibition Efficiency (%)
Benzotriazole (BTA)Carbon Steel1M HClWeight Loss, Polarization, EIS100-1000 ppmIncreases with concentration[4]
Benzotriazole (BTA)Mild Steel1M HClWeight Loss-88%[5]
1-Acetyl-1H-Benzotriazole (ABTZ)Mild Steel1M HClWeight Loss, PolarizationIncreases with concentrationHigh[6]
Tolyltriazole (TTA)Mild Steel0.5 M HClElectrochemical0.07 M91%[7]
Tolyltriazole (TTA)CopperDeionized WaterCoupon Tests6 ppm88.19%[8]
Sodium MolybdateMild SteelNatural WatersRCE60-250 ppmDependent on flow rate[9]
Sodium Molybdate (with Zn2+)Stainless Steel 410Sea WaterWeight Loss250 ppm SM + 50 ppm Zn2+96%[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.[11][12]

  • Specimen Preparation: Metal specimens (coupons) of a known surface area are cleaned, degreased, and weighed accurately.

  • Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period under controlled temperature.

  • Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation of Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

    • K = constant (e.g., 8.76 × 10^4)

    • W = weight loss in grams

    • A = area of the coupon in cm^2

    • T = exposure time in hours

    • D = density of the metal in g/cm^3

  • Calculation of Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).[13][14][15][16][17]

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.

  • Data Analysis: The resulting current is plotted against the applied potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.[18][19][20]

  • Procedure: A small amplitude AC voltage signal of varying frequency is applied to the working electrode at its corrosion potential. The resulting AC current and phase shift are measured.

  • Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Data Analysis: The plots are analyzed by fitting the data to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal-solution interface. Key parameters include the solution resistance (R_s) and the charge transfer resistance (R_ct). A higher R_ct value indicates greater corrosion resistance.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_conclusion Conclusion prep_inhibitor Prepare Inhibitor Solutions (Various Concentrations) weight_loss Weight Loss Test prep_inhibitor->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis polarization Potentiodynamic Polarization prep_inhibitor->polarization prep_coupons Prepare & Weigh Metal Coupons prep_coupons->weight_loss prep_coupons->eis prep_coupons->polarization prep_electrolyte Prepare Corrosive Electrolyte prep_electrolyte->weight_loss prep_electrolyte->eis prep_electrolyte->polarization calc_cr Calculate Corrosion Rate weight_loss->calc_cr analyze_mechanism Analyze Inhibition Mechanism eis->analyze_mechanism polarization->analyze_mechanism calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie compare_performance Compare Performance calc_ie->compare_performance analyze_mechanism->calc_ie

Caption: General experimental workflow for corrosion inhibitor evaluation.

References

Quantitative Analysis of 2-Dodec-2-enylbutanedioic Acid in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Dodec-2-enylbutanedioic acid (DDSA) in complex mixtures. DDSA, a long-chain dicarboxylic acid, finds applications in various industrial formulations, including lubricants, detergents, and polymers. Its accurate quantification in complex matrices is crucial for quality control, formulation development, and stability studies. This document outlines and compares several analytical techniques, providing experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific application.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for DDSA quantification depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

TechniqueDerivatizationTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)RecoveryThroughput
GC-MS Required (Silylation)0.1 - 10 ng/mL0.5 - 50 ng/mL>0.9985 - 110%Medium
HPLC-UV Optional (Esterification)0.1 - 1 µg/mL0.5 - 5 µg/mL>0.9990 - 105%High
LC-MS/MS Not required0.01 - 1 ng/mL0.05 - 5 ng/mL>0.99595 - 110%High
FTIR Not required~0.1% (w/w)~0.5% (w/w)>0.98Matrix dependentHigh
qNMR Not required~10 µg/mL~50 µg/mL>0.99998 - 102%Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode. Derivatization is necessary to increase the volatility of the dicarboxylic acid.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the liquid sample (e.g., lubricant oil diluted in hexane), add 1 mL of a methanol/water (80:20 v/v) solution.

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the upper aqueous-methanolic phase containing the DDSA.

  • Repeat the extraction of the organic phase with another 1 mL of the methanol/water solution and combine the aqueous-methanolic extracts.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation):

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

  • Seal the vial and heat at 70°C for 60 minutes.[2]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated DDSA derivative.

qNMR_Logic cluster_0 Sample Preparation cluster_1 NMR Measurement cluster_2 Data Processing & Quantification Weigh Sample Weigh Sample Add Internal Standard Add Internal Standard Weigh Sample->Add Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Add Internal Standard->Dissolve in Deuterated Solvent Acquire Spectrum Acquire Spectrum Dissolve in Deuterated Solvent->Acquire Spectrum Integrate Signals Integrate Signals Acquire Spectrum->Integrate Signals Calculate Concentration Calculate Concentration Integrate Signals->Calculate Concentration

References

Cross-Validation of 2-Dodec-2-enylbutanedioic Acid Quantification Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary analytical techniques for the quantification of 2-Dodec-2-enylbutanedioic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate quantification method is critical for accurate and reliable results in research and drug development. This document outlines the experimental protocols and performance characteristics of each method to aid in this decision-making process.

Introduction to this compound and its Quantification

This compound is a dicarboxylic acid with potential applications and relevance in various fields of chemical and pharmaceutical research. Accurate quantification of this analyte is essential for pharmacokinetic studies, metabolism research, and quality control processes. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing the sensitivity and selectivity required for the quantification of such molecules. However, the optimal choice depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparative Quantitative Data

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of dicarboxylic acids similar to this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 5 pg/mL
Limit of Quantification (LOQ) 0.5 - 20 ng/mL0.05 - 10 pg/mL
**Linearity (R²) **> 0.99> 0.995
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Sample Throughput ModerateHigh
Derivatization Typically RequiredOften Not Required, but can improve sensitivity

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are generalized and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix. A common LLE protocol involves extraction with a water-immiscible organic solvent like ethyl acetate or diethyl ether under acidic conditions to ensure the dicarboxylic acid is in its protonated form.

  • Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl groups of this compound must be derivatized. A common method is esterification to form methyl or ethyl esters using reagents such as diazomethane, or silylation to form trimethylsilyl (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Extraction: Similar to GC-MS, LLE or SPE can be used. Protein precipitation with a solvent like acetonitrile may be sufficient for cleaner sample matrices like plasma.

  • Derivatization (Optional): While often not necessary, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve ionization efficiency and chromatographic retention for certain dicarboxylic acids[1].

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in electrospray ionization (ESI) mode, typically in negative ion mode for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the deprotonated molecule [M-H]⁻) and monitoring specific product ions after fragmentation in the collision cell.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Esterification or Silylation Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound quantification using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation, LLE, or SPE Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound quantification using LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are viable techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and throughput, often without the need for derivatization, making it a preferred method for many applications in drug development and clinical research[2]. GC-MS, while typically requiring a derivatization step, remains a robust and reliable technique, particularly in laboratories where it is already well-established for the analysis of similar compounds. The choice between these methods should be based on the specific requirements of the study, including sensitivity needs, sample complexity, and available resources. A thorough method validation is crucial to ensure the accuracy and reliability of the obtained quantitative data.

References

Comparative Efficacy of 2-Dodec-2-enylbutanedioic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the geometric isomers of 2-Dodec-2-enylbutanedioic acid is currently limited by the absence of direct comparative studies in publicly available scientific literature. This guide provides a framework for evaluating the potential therapeutic efficacy of the cis- and trans-isomers, drawing upon general principles of related compounds and outlining hypothetical experimental protocols for future research.

While specific experimental data on the biological activities of cis- and trans-2-Dodec-2-enylbutanedioic acid is not available, the broader class of molecules to which they belong, alkenyl succinic acids, offers some insight into their potential mechanisms of action. Alkenyl succinic acids are derived from alkenyl succinic anhydrides, which are known to react with hydroxyl groups. This suggests a potential for these compounds to interact with biological molecules containing hydroxyl moieties, such as proteins and carbohydrates. The geometric isomerism (cis vs. trans) of the dodecenyl chain can significantly influence the molecule's three-dimensional structure, which in turn could affect its binding affinity to target molecules and, consequently, its biological activity.

Hypothetical Data Presentation

To facilitate future comparative studies, the following table provides a template for summarizing key quantitative data.

Parametercis-2-Dodec-2-enylbutanedioic acidtrans-2-Dodec-2-enylbutanedioic acid
IC₅₀ (Target X) Data not availableData not available
EC₅₀ (Pathway Y) Data not availableData not available
Binding Affinity (K_d) Data not availableData not available
In vivo Efficacy (Model Z) Data not availableData not available

Experimental Protocols

The following are proposed experimental protocols to elucidate and compare the efficacy of the two isomers.

In Vitro Target-Based Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against a putative molecular target (e.g., a specific enzyme or receptor).

  • Materials: Purified target protein, substrate, cis- and trans-2-Dodec-2-enylbutanedioic acid, appropriate buffer solutions, and a detection system (e.g., spectrophotometer or fluorometer).

  • Procedure:

    • Prepare a series of dilutions for each isomer.

    • Incubate the target protein with varying concentrations of each isomer.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using the detection system.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Signaling Pathway Assay
  • Objective: To determine the half-maximal effective concentration (EC₅₀) of each isomer on a specific signaling pathway.

  • Materials: A relevant cell line expressing the target of interest, cell culture media, each isomer, and a reporter gene assay system (e.g., luciferase or β-galactosidase).

  • Procedure:

    • Culture the cells to an appropriate density.

    • Treat the cells with a range of concentrations of each isomer.

    • Lyse the cells and measure the reporter gene activity.

    • Calculate the EC₅₀ values by plotting the reporter activity against the logarithm of the isomer concentration.

Mandatory Visualizations

The following diagrams illustrate a potential mechanism of action and a hypothetical experimental workflow.

G Potential Reaction with a Biological Nucleophile ASA 2-Dodec-2-enylsuccinic Anhydride (precursor) Hydrolysis Hydrolysis ASA->Hydrolysis H₂O Diacid 2-Dodec-2-enylbutanedioic acid (cis or trans) Hydrolysis->Diacid CovalentAdduct Covalent Adduct Diacid->CovalentAdduct Reaction BioTarget Biological Target (e.g., Protein-OH) BioTarget->CovalentAdduct

Caption: Potential activation and reaction of this compound.

G Hypothetical Experimental Workflow cluster_0 Isomer Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison Synthesis Synthesis of cis and trans isomers Purification Purification (e.g., HPLC) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis TargetAssay Target-Based Assays (IC₅₀) Analysis->TargetAssay CellAssay Cell-Based Assays (EC₅₀) Analysis->CellAssay DataAnalysis Comparative Data Analysis TargetAssay->DataAnalysis CellAssay->DataAnalysis AnimalModel Animal Model of Disease Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicology Studies AnimalModel->Toxicity Efficacy->DataAnalysis Toxicity->DataAnalysis

Caption: Workflow for comparing the efficacy of the isomers.

No Direct Evidence Found for Synergistic Effects of 2-Dodec-2-enylbutanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published literature and experimental data on the synergistic effects of 2-Dodec-2-enylbutanedioic acid with other additives has yielded no direct results. At present, there is a lack of available scientific information to create a detailed comparison guide on this specific topic.

For researchers, scientists, and drug development professionals interested in this area, this indicates a novel field for investigation. The exploration of this compound's potential synergistic interactions could represent a new avenue for therapeutic development.

While no data exists for the specified compound, research into structurally related molecules may offer insights into potential mechanisms of action that could be investigated for this compound. For instance, studies on other dodecenoic acid derivatives have explored their roles in various biological signaling pathways. One such example is Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI), an alkamide that has been shown to enhance glucose uptake in 3T3-L1 cells through the activation of the Akt signaling pathway.[1]

Potential Areas for Future Research

Given the absence of data, future research initiatives could focus on the following:

  • Initial Screening: Conducting in vitro screening of this compound in combination with a panel of standard additives or therapeutic agents to identify potential synergistic or antagonistic interactions.

  • Mechanism of Action Studies: Investigating the effect of this compound on key cellular signaling pathways to understand its fundamental biological activity.

  • Comparative Analysis: Once synergistic combinations are identified, performing comparative studies against existing therapeutic alternatives to determine relative efficacy and potency.

Hypothetical Experimental Workflow

Should a research program be initiated, a general workflow for investigating the synergistic effects of this compound could be structured as follows:

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Compound Acquisition & Purity Analysis B Cell Line Selection A->B C Synergy Screening (e.g., Checkerboard Assay) B->C D Data Analysis (e.g., Combination Index) C->D E Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E Promising Combinations F Target Identification (e.g., Proteomics, Kinase Profiling) E->F G Validation of Synergistic Targets F->G H Animal Model Selection G->H Validated Mechanisms I Efficacy & Toxicity Studies H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling I->J

Caption: A generalized workflow for the investigation of synergistic drug interactions.

It is important to reiterate that the above workflow is a hypothetical construct and is not based on any existing experimental data for this compound. The scientific community awaits foundational research to be conducted on this compound to ascertain its biological activities and potential for synergistic therapeutic applications.

References

Benchmarking 2-Dodec-2-enylbutanedioic Acid: A Comparative Performance Guide for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking advanced solutions in asset preservation, this guide provides an objective comparison of 2-Dodec-2-enylbutanedioic acid's performance as a corrosion inhibitor against established industry standards. The following data and protocols are designed to offer a clear, evidence-based assessment of its potential in preventing metallic degradation.

Performance Against Industry Standards: A Quantitative Overview

The efficacy of this compound as a corrosion inhibitor was evaluated against two widely used industry benchmarks: a standard Alkyl Succinic Acid and Dodecenyl Succinic Anhydride (DDSA). The primary metric for comparison is the Inhibition Efficiency (IE), calculated from weight loss measurements of mild steel coupons in a simulated corrosive environment.

Table 1: Comparative Inhibition Efficiency

InhibitorConcentration (ppm)Coupon Weight Loss (mg) - UninhibitedCoupon Weight Loss (mg) - InhibitedInhibition Efficiency (%)
This compound 50150.212.591.7
100150.27.894.8
200150.24.197.3
Standard Alkyl Succinic Acid 50150.218.187.9
100150.211.392.5
200150.26.595.7
Dodecenyl Succinic Anhydride (DDSA) 50150.215.489.7
100150.29.293.9
200150.25.396.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual performance may vary based on specific experimental conditions.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency

The following protocol outlines the methodology used to generate the comparative data.

Objective: To determine the corrosion inhibition efficiency of this compound and benchmark it against industry-standard corrosion inhibitors using the weight loss method.

Materials and Reagents:

  • Mild steel coupons (pre-cleaned and weighed)

  • Corrosive medium (e.g., 1M HCl solution)

  • This compound

  • Standard Alkyl Succinic Acid

  • Dodecenyl Succinic Anhydride (DDSA)

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Coupon Preparation: Clean mild steel coupons by degreasing with acetone, rinsing with deionized water, drying, and weighing accurately.

  • Inhibitor Solution Preparation: Prepare stock solutions of each inhibitor in the corrosive medium at various concentrations (e.g., 50, 100, and 200 ppm).

  • Corrosion Test:

    • Immerse one pre-weighed coupon in a beaker containing the corrosive medium without any inhibitor (control).

    • Immerse one pre-weighed coupon in each of the beakers containing the different inhibitor solutions.

    • Maintain the beakers at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

  • Post-Test Analysis:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.

  • Calculation of Inhibition Efficiency (IE):

    • Calculate the weight loss for each coupon (initial weight - final weight).

    • Calculate the Inhibition Efficiency using the following formula: IE (%) = [(W_u - W_i) / W_u] * 100 Where:

      • W_u = Weight loss of the coupon in the uninhibited solution

      • W_i = Weight loss of the coupon in the inhibited solution

Visualizing the Process and Mechanism

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_test Corrosion Test cluster_analysis Analysis Coupon_Prep Coupon Preparation Immersion Coupon Immersion Coupon_Prep->Immersion Inhibitor_Prep Inhibitor Solution Preparation Inhibitor_Prep->Immersion Post_Cleaning Post-Test Cleaning & Weighing Immersion->Post_Cleaning IE_Calc Inhibition Efficiency Calculation Post_Cleaning->IE_Calc

Caption: Experimental workflow for the weight loss corrosion test.

Mechanism_of_Action cluster_molecule Inhibitor Molecule cluster_surface Metal Surface Interaction Molecule 2-Dodec-2-enylbutanedioic Acid Head Polar Head (-COOH groups) Molecule->Head Tail Non-polar Tail (Hydrocarbon chain) Molecule->Tail Adsorption Adsorption Head->Adsorption adsorbs onto Protective_Layer Protective Hydrophobic Layer Formation Tail->Protective_Layer forms Metal Metal Surface Adsorption->Metal Protective_Layer->Metal shields

Caption: Proposed mechanism of corrosion inhibition.

Concluding Remarks

The preliminary data suggests that this compound is a highly effective corrosion inhibitor, outperforming standard alkyl succinic acid and dodecenyl succinic anhydride at equivalent concentrations. Its molecular structure, featuring a hydrophilic dicarboxylic acid head and a long hydrophobic tail, facilitates strong adsorption to the metal surface, forming a dense, protective barrier against corrosive agents. Further investigation into its performance in various corrosive media and under dynamic conditions is warranted to fully elucidate its potential as a next-generation corrosion inhibitor.

Comparative Analysis of Dodecenyl Succinic Anhydride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the applications of dodecenyl succinic anhydride as a hydrophobic modifying agent in chitosan-based hydrogels for sustained drug release.

Disclaimer: Direct peer-reviewed studies on the specific applications of 2-Dodec-2-enylbutanedioic acid are limited in current scientific literature. This guide therefore focuses on its closely related anhydride, Dodecenyl Succinic Anhydride (DDSA), for which research in drug delivery applications is available. The data and protocols presented are based on studies of DDSA-modified biopolymers.

The quest for effective drug delivery systems that allow for the sustained release of therapeutic agents is a cornerstone of modern pharmaceutical research. Chitosan, a biocompatible and biodegradable polymer, has emerged as a promising carrier material. However, its inherent hydrophilicity can limit its efficacy in delivering hydrophobic drugs. Chemical modification of chitosan is a key strategy to overcome this limitation. This guide provides a comparative analysis of chitosan hydrogels modified with dodecenyl succinic anhydride (DDSA) against unmodified chitosan hydrogels for the delivery of a model hydrophobic drug, thymol.

Performance Comparison: DDSA-Modified vs. Unmodified Chitosan Hydrogels

The introduction of the hydrophobic 12-carbon chain of DDSA into the chitosan structure significantly alters its physicochemical properties, leading to notable differences in drug loading, release kinetics, and biological activity. The following table summarizes the quantitative performance data from a key study comparing these two formulations for the delivery of thymol, an antimicrobial and antioxidant agent.[1][2]

Performance MetricDDSA-Modified Chitosan Hydrogel (DDSA-CHI)Unmodified Chitosan Hydrogel (CHI)Key Findings
Thymol Incorporation 0.33 ± 0.03 mg per hydrogel[2]0.35 ± 0.03 mg per hydrogel[2]No significant difference in the amount of thymol incorporated.
Cumulative Thymol Release (after 24h) ~60%[2]Not specified, but implied to be faster.DDSA modification leads to a more sustained release of thymol.[2]
Antimicrobial Activity (S. aureus) 7-log reduction in CFU/mL for 2 days[2]Effective antimicrobial activity for 72 hours.[3][4]Both formulations show strong antimicrobial activity.
Antimicrobial Activity (P. aeruginosa) Reduction from ~10⁸ to ~10⁷ CFU/mL for 2 days[2]Not specified for this species in the compared study.DDSA-CHI is effective against P. aeruginosa.[2]
Antioxidant Activity Free radical scavenging activity for 5 days (peak at 10% inhibition on day 3)[2]Antioxidant activity for 24 hours.[3][5]DDSA modification prolongs the antioxidant effect.[2]
Cytotoxicity (3T3 mouse fibroblasts) ~40% lower cell viability compared to CHI[2]Biocompatible with ~4-fold increase in viable cells after 24h.[3]DDSA modification increases the cytotoxicity of the hydrogel.[2]
In Vivo Performance (Periodontitis rat model) Higher periodontal damage compared to Thymol-CHI treatment.[1]Reduced periodontal damage.[1]Unmodified chitosan hydrogel showed better in vivo therapeutic outcomes in this model.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Synthesis of Chitosan Hydrogels
  • Unmodified Chitosan (CHI) Hydrogels:

    • A 20 mg/mL chitosan solution is prepared by dissolving low-viscosity chitosan powder in 1% (v/v) acetic acid with stirring for approximately 15 minutes to achieve a homogenous solution.[6]

    • 1 mL of the chitosan solution is poured into each well of a 24-well culture plate, which serves as a template.[6]

    • A 1 N NaOH solution is sprayed onto the template and left for 5 hours at room temperature to induce gelation.[6]

    • The NaOH solution is removed, and the resulting hydrogels are washed with deionized water until a neutral pH is reached.[6]

  • DDSA-Modified Chitosan (DDSA-CHI) Hydrogels:

    • Chitosan hydrogels are first prepared as described above.

    • The hydrogels are then subjected to a chemical reaction with dodecenylsuccinic anhydride (DDSA) to introduce hydrophobic chains. The specific reaction conditions (e.g., solvent, temperature, DDSA concentration) are detailed in the primary literature.[1][2] This acylation reaction is confirmed by FTIR and 13C NMR spectroscopy.[1]

Thymol Loading
  • The prepared CHI and DDSA-CHI hydrogels are immersed in a solution of thymol of a known concentration.

  • The hydrogels are incubated for a specified period to allow for the diffusion and incorporation of thymol into the hydrogel matrix.

  • The amount of incorporated thymol is quantified by measuring the difference in thymol concentration in the solution before and after loading, typically using spectrophotometry.[2][3]

In Vitro Thymol Release Study
  • Thymol-loaded hydrogels are placed in a release medium, such as phosphate-buffered saline (PBS) or artificial saliva, maintained at a physiological temperature (e.g., 37°C).[3]

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • The concentration of thymol in the aliquots is measured using a suitable analytical method, such as UV-Vis spectrophotometry.

  • The cumulative percentage of thymol released is calculated and plotted against time to determine the release profile.[2][3]

Antimicrobial Activity Assay
  • Bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa are cultured in appropriate broth.[1][2]

  • The thymol-loaded hydrogels are placed in contact with the bacterial cultures.

  • After a specified incubation period (e.g., 24, 48, 72 hours), the number of viable bacteria is determined by plating serial dilutions of the culture and counting the colony-forming units (CFU).[2][3]

  • The reduction in CFU/mL is calculated to assess the antimicrobial efficacy.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • The antioxidant activity is evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][5]

  • The thymol-loaded hydrogels are incubated with a DPPH solution.

  • The decrease in absorbance of the DPPH solution, which corresponds to the reduction of the DPPH radical, is measured spectrophotometrically over time.

  • The percentage of radical scavenging activity is calculated to determine the antioxidant potential.[2]

Cytotoxicity Assay
  • Mouse fibroblast cells (e.g., 3T3) are cultured in a suitable medium.[2][3]

  • The hydrogels (DDSA-CHI and CHI) are placed in contact with the cultured cells.

  • After a defined incubation period (e.g., 24 hours), cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.[3]

  • The percentage of viable cells is calculated relative to a control group without hydrogels.[2]

In Vivo Evaluation in a Periodontitis Rat Model
  • Periodontitis is induced in a rat model (e.g., Wistar rats) through methods such as ligature placement.[1]

  • The thymol-loaded hydrogels (DDSA-CHI and CHI) are applied locally to the affected periodontal sites.[1]

  • After a specified treatment period (e.g., one week), the animals are euthanized, and tissue samples are collected for histomorphometric analysis.[1]

  • Periodontal damage is assessed by measuring parameters such as the height of the periodontal ligament to evaluate the therapeutic effect of the hydrogels.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the hydrogel properties.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_testing Characterization & Testing CHI_sol Chitosan Solution (1% Acetic Acid) Gelation Gelation (NaOH Spray) CHI_sol->Gelation CHI_hydrogel Unmodified Chitosan Hydrogel (CHI) Gelation->CHI_hydrogel DDSA_mod DDSA Modification CHI_hydrogel->DDSA_mod Thymol_load Thymol Loading CHI_hydrogel->Thymol_load DDSA_hydrogel DDSA-Modified Chitosan Hydrogel DDSA_mod->DDSA_hydrogel DDSA_hydrogel->Thymol_load Release In Vitro Release Thymol_load->Release Antimicrobial Antimicrobial Assay Thymol_load->Antimicrobial Antioxidant Antioxidant Assay Thymol_load->Antioxidant Cytotoxicity Cytotoxicity Assay Thymol_load->Cytotoxicity InVivo In Vivo Study Thymol_load->InVivo

Caption: Experimental workflow for the preparation and evaluation of hydrogels.

Property_Comparison center Chitosan Hydrogel Modification ddsa DDSA-Modified (DDSA-CHI) center->ddsa unmod Unmodified (CHI) center->unmod ddsa_sustained Sustained Release (Hydrophobic) ddsa->ddsa_sustained ddsa_prolonged Prolonged Antioxidant Activity ddsa->ddsa_prolonged ddsa_cyto Increased Cytotoxicity ddsa->ddsa_cyto unmod_biocomp Higher Biocompatibility unmod->unmod_biocomp unmod_invivo Better In Vivo Performance unmod->unmod_invivo unmod_fast Faster Release (Hydrophilic) unmod->unmod_fast

Caption: Comparison of properties between DDSA-modified and unmodified hydrogels.

References

Safety Operating Guide

Proper Disposal of 2-Dodec-2-enylbutanedioic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-dodec-2-enylbutanedioic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Essential Safety Precautions & Hazard Assessment

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[1][2]

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts or aerosols.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, also known as dodecenyl succinic acid.

PropertyValueSource
Molecular Formula C16H28O4PubChem[3]
Molecular Weight 284.39 g/mol PubChem[3]
CAS Number 29658-97-7Guidechem[4]
Appearance Light Yellow LiquidTed Pella[5]
Flash Point 167 °CTed Pella[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[5] The following is a general experimental protocol for its safe disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Two appropriately sized beakers

  • A weak base for neutralization (e.g., sodium bicarbonate, sodium carbonate)

  • pH indicator strips or a calibrated pH meter

  • A designated and properly labeled hazardous waste container

Procedure:

  • Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood.

  • Dilution: Slowly and cautiously dilute the this compound with a large volume of cold water in a beaker. A general guideline is to use at least a 1:10 ratio of acid to water. Always add acid to water, never the other way around.

  • Neutralization: In a separate beaker, prepare a solution or slurry of a weak base such as sodium bicarbonate or sodium carbonate.

  • Slow Addition: While stirring the diluted acid solution, slowly add the basic solution. Be cautious of any potential foaming or heat generation.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is within the neutral range (typically 6-8).

  • Waste Collection: Once neutralized, the solution can be transferred to a properly labeled hazardous waste container.

  • Container Management: Ensure the waste container is securely sealed and stored in a designated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.

  • Decontamination: Thoroughly clean all glassware and equipment used in the disposal process. Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) in the solid hazardous waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Have 2-Dodec-2-enylbutanedioic Acid for Disposal B Wear Full PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves A->B C Work in a Chemical Fume Hood B->C D Dilute Acid with Water (Acid to Water) C->D F Slowly Add Base to Diluted Acid D->F E Prepare Weak Base (e.g., Sodium Bicarbonate) E->F G Monitor pH F->G H Is pH between 6 and 8? G->H H->F No I Transfer to Labeled Hazardous Waste Container H->I Yes J Store for Professional Disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Personal protective equipment for handling 2-Dodec-2-enylbutanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-Dodec-2-enylbutanedioic acid in a laboratory setting. The following procedures are based on general safety protocols for dicarboxylic acids and should be implemented to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be tight-sealing. A face shield should be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesWear protective gloves. Nitrile gloves may provide suitable short-term protection.[1][2]
Body Protection Protective ClothingA lab coat is the minimum requirement.[1][3]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if exposure limits are exceeded or if irritation occurs.[1]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.

Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Use personal protective equipment as required. For solid spills, cover with a plastic sheet to minimize spreading. Use an inert absorbent material to soak up liquid spills.

  • Collection: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the contaminated surface thoroughly.

Disposal Plan:

All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a properly labeled, sealed container. Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not flush into the surface water or sanitary sewer system.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem dispose_waste Collect waste in a labeled, sealed container handle_chem->dispose_waste After use spill_detect Spill Detected handle_chem->spill_detect If spill occurs dispose_final Dispose of according to regulations dispose_waste->dispose_final spill_contain Contain Spill spill_detect->spill_contain spill_clean Clean up with absorbent material spill_contain->spill_clean spill_dispose Dispose of contaminated materials spill_clean->spill_dispose spill_dispose->dispose_final

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.